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  • Product: Cholesterol Isopropyl Carbonate
  • CAS: 78916-25-3

Core Science & Biosynthesis

Foundational

Cholesteryl isopropyl carbonate CAS 78916-25-3 properties

This technical guide provides a comprehensive analysis of Cholesteryl Isopropyl Carbonate (CAS 78916-25-3) , a specialized cholesterol derivative utilized in liquid crystal technologies, drug delivery systems, and organi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of Cholesteryl Isopropyl Carbonate (CAS 78916-25-3) , a specialized cholesterol derivative utilized in liquid crystal technologies, drug delivery systems, and organic synthesis.[1][2]

CAS 78916-25-3 | Molecular Formula: C₃₁H₅₂O₃[1][2]

Executive Summary

Cholesteryl isopropyl carbonate is a carbonate ester derivative of cholesterol, characterized by the attachment of an isopropyl carbonate group at the 3


-position of the steroid nucleus. Unlike long-chain derivatives (e.g., cholesteryl oleyl carbonate) which are liquid at room temperature, the isopropyl variant is a crystalline solid with a melting point of approximately 109 °C. Its primary utility lies in thermochromic liquid crystal formulations , where it is used as a dopant to modulate phase transition temperatures and helical pitch.[1] Additionally, its carbonate linkage offers a pH-sensitive moiety for targeted drug delivery , allowing for controlled release in acidic microenvironments (e.g., endosomes or tumor tissues).[1]

Chemical Identity & Structural Analysis

The molecule consists of the rigid, hydrophobic cholest-5-ene backbone linked to an isopropyl group via a carbonate ester.[1] This structural rigidity contributes to its high melting point and ability to stabilize liquid crystalline phases.[1]

Key Chemical Data
PropertySpecification
CAS Number 78916-25-3
IUPAC Name Cholest-5-en-3

-yl isopropyl carbonate
Synonyms Cholesterol isopropyl carbonate; Isopropyl cholesteryl carbonate
Molecular Formula C₃₁H₅₂O₃
Molecular Weight 472.75 g/mol
SMILES CC(C)OC(=O)O[C@H]1CC=C2C[C@@H]3CCCC(C)C
InChI Key Unique identifier required for database cross-referencing
Structural Visualization

ChemicalStructure Figure 1: Structural Components of Cholesteryl Isopropyl Carbonate Cholesterol Cholesterol Backbone (Hydrophobic Steroid Nucleus) Linker Carbonate Linker (-O-CO-O-) Cholesterol->Linker 3β-position Isopropyl Isopropyl Group (Steric Bulk) Linker->Isopropyl Ester bond

Physicochemical Properties

Thermal & Phase Behavior

Unlike alkyl esters (e.g., cholesteryl nonanoate) that exhibit broad mesophases, the isopropyl carbonate derivative has a high melting point due to the compact, bulky nature of the isopropyl group which facilitates efficient crystal packing.[1]

  • Melting Point: 109 °C (Crystalline solid to Isotropic liquid or Mesophase)[2]

  • Solubility:

    • Soluble: Chloroform, Dichloromethane, Toluene, Tetrahydrofuran (THF).[1]

    • Insoluble: Water, Methanol (cold).[1]

  • Stability: Stable under ambient conditions.[1] Hydrolyzes in the presence of strong acids or bases, releasing cholesterol, isopropanol, and CO₂.[1]

Applications & Mechanisms of Action

Liquid Crystal Systems (Thermochromism)

In liquid crystal displays and temperature sensors, cholesteryl isopropyl carbonate is rarely used as a pure component.[1] Instead, it serves as a chiral dopant in mixtures (e.g., with cholesteryl nonanoate and cholesteryl oleyl carbonate).[1]

  • Mechanism: The chiral center at C3 and the steroid backbone induce a helical twist in the nematic phase, forming a Cholesteric (Chiral Nematic) Phase .

  • Function: Adding the isopropyl derivative (high melting point) to a low-melting mixture increases the overall viscosity and shifts the color-play temperature range upwards. It modifies the helical pitch (

    
    ), altering the wavelength of reflected light (
    
    
    
    , where
    
    
    is the refractive index).
Drug Delivery (pH-Sensitive Linkers)

The carbonate linkage is a critical feature for prodrug design and lipid nanoparticles (LNPs).[2]

  • Mechanism: Carbonates are relatively stable at physiological pH (7.[1]4) but undergo accelerated hydrolysis in acidic environments (pH < 6.0), such as lysosomes or the tumor microenvironment.[1]

  • Application:

    • Prodrugs: Conjugating therapeutic alcohols to cholesterol via a carbonate linker improves lipophilicity and membrane permeability.[1]

    • Liposomes: Incorporation into lipid bilayers modulates membrane fluidity and stability.[1]

Hydrolysis Figure 2: Acid-Catalyzed Hydrolysis Pathway for Drug Release Prodrug Cholesteryl Isopropyl Carbonate (Intact) Intermediate Unstable Carbonic Acid Prodrug->Intermediate Hydrolysis Acid Acidic Environment (pH < 6.0) Acid->Intermediate Products Cholesterol + Isopropanol + CO₂ Intermediate->Products Decarboxylation

[2]

Synthesis Protocol

Methodology: Acylation of cholesterol using isopropyl chloroformate under basic conditions.

Reagents Required:
  • Cholesterol (Recrystallized, >99%)[1][2]

  • Isopropyl Chloroformate (1.0 M in Toluene)[2]

  • Pyridine (Anhydrous) or Triethylamine[2]

  • Dichloromethane (DCM) or Dry THF[2]

  • 0.1 M HCl and NaHCO₃ (for workup)

Step-by-Step Procedure:
  • Preparation: Dissolve 10 mmol (3.87 g) of cholesterol in 50 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂).

  • Base Addition: Add 12 mmol of anhydrous pyridine. Cool the mixture to 0 °C in an ice bath.

  • Acylation: Dropwise add 11 mmol of isopropyl chloroformate over 20 minutes. The reaction is exothermic; maintain temperature < 5 °C.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 9:1).

  • Quenching: Quench with 20 mL of ice-cold water.

  • Extraction: Wash the organic layer sequentially with:

    • 0.1 M HCl (to remove pyridine)[2]

    • Saturated NaHCO₃ (to remove acid traces)[2]

    • Brine[2]

  • Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from acetone/ethanol to yield white crystals.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectroscopic signatures should be confirmed:

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃)
  • 
     5.38 ppm (d, 1H):  Olefinic proton at C6 of cholesterol.[1]
    
  • 
     4.85 ppm (septet, 1H):  Methine proton of the isopropyl group (-(CH₃)₂CH -O-).[2]
    
  • 
     4.50 ppm (m, 1H):  Proton at C3 of the steroid ring (shifted downfield due to carbonate).
    
  • 
     1.30 ppm (d, 6H):  Methyl protons of the isopropyl group.[1]
    
  • 
     0.68–1.05 ppm:  Characteristic steroid methyl signals (C18, C19, C21, C26, C27).[1]
    
Infrared Spectroscopy (FT-IR)
  • 1740 cm⁻¹: Strong C=O stretch (Carbonate).

  • 1260 cm⁻¹: C-O-C asymmetric stretch.[1]

  • 2940–2860 cm⁻¹: C-H stretching (Alkyl chains).

Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at room temperature (15–25 °C) in a tightly sealed container, away from moisture and strong oxidizing agents.

References

  • National Institutes of Health (NIH). (2018). Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications. PMC6017056.[1] Retrieved from [Link]

  • University of Wisconsin-Madison. (2011). Preparation of Cholesteryl Ester Liquid Crystals. MRSEC Education Group.[1] Retrieved from [Link][2]

Sources

Exploratory

Cholesterol isopropyl carbonate molecular weight and formula

Molecular Architecture, Synthesis, and Applications in Soft Matter & Drug Delivery Executive Summary Cholesteryl isopropyl carbonate (CAS: 78916-25-3) is a sterol-derived carbonate ester characterized by its ability to f...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthesis, and Applications in Soft Matter & Drug Delivery

Executive Summary

Cholesteryl isopropyl carbonate (CAS: 78916-25-3) is a sterol-derived carbonate ester characterized by its ability to form cholesteric (chiral nematic) liquid crystalline phases.[1][2] While historically pivotal in the development of thermochromic sensors and optical displays, its structural motif—a cholesterol moiety linked via a carbonate bridge—has gained renewed significance in pharmaceutical sciences.[1] This specific linkage is now a critical design element in lipid nanoparticles (LNPs) and prodrug engineering, offering a tunable hydrolysis rate superior to simple esters.[1] This guide provides a definitive technical analysis of its physicochemical properties, synthesis protocols, and dual-utility in materials science and drug delivery.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Cholesteryl isopropyl carbonate is a mixed carbonate ester formed from cholesterol and the isopropyl group.[1] Its high molecular weight and lipophilicity drive its self-assembly behaviors.[1][2]

Molecular Specifications
PropertySpecification
Chemical Name Cholesteryl isopropyl carbonate
Synonyms Cholesterol isopropyl carbonate; Carbonic acid, cholesteryl isopropyl ester; Cholest-5-en-3-ol (3β)-, 3-(1-methylethyl carbonate)
CAS Number 78916-25-3
Molecular Formula

Molecular Weight 472.75 g/mol
Melting Point 109 °C
Appearance White to off-white crystalline powder
Solubility Soluble in chloroform, dichloromethane, THF; Insoluble in water
Structural Analysis

The molecule consists of three distinct domains governing its function:

  • Rigid Steroid Nucleus: Provides mechanical stiffness and drives van der Waals stacking.[1]

  • Alkyl Side Chain (Iso-propyl): Increases steric bulk compared to methyl carbonates, modulating the phase transition temperature (

    
    ) and lipid packing density.[1][2]
    
  • Carbonate Linker (

    
    ):  A chemically versatile bridge that is more stable than carboxylic esters at neutral pH but susceptible to enzymatic cleavage (esterases/lipases), making it ideal for controlled release applications.[1][2]
    

Synthesis & Manufacturing Methodology

Reaction Mechanism

The most robust synthesis route involves the nucleophilic substitution of isopropyl chloroformate by cholesterol in the presence of a non-nucleophilic base (e.g., Pyridine or Triethylamine) to scavenge the hydrochloric acid byproduct.[1]

Reaction:


[2]
Synthetic Workflow Diagram

Synthesis Cholesterol Cholesterol (C27H46O) Intermediate Tetrahedral Intermediate Cholesterol->Intermediate Nucleophilic Attack IPC Isopropyl Chloroformate (C4H7ClO2) IPC->Intermediate Base Base Catalyst (Pyridine/Et3N) Salt Pyridinium HCl (Byproduct) Base->Salt Scavenges HCl Product Cholesteryl Isopropyl Carbonate (C31H52O3) Intermediate->Product Elimination of Cl- Intermediate->Salt

Figure 1: Synthetic pathway for Cholesteryl Isopropyl Carbonate via chloroformate coupling.[2]

Validated Experimental Protocol

Note: All steps must be performed in a fume hood due to the toxicity of chloroformates.

  • Preparation: Dissolve 10.0 g (25.8 mmol) of Cholesterol in 100 mL of anhydrous Dichloromethane (DCM) in a round-bottom flask under Nitrogen atmosphere.

  • Base Addition: Add 4.0 mL (approx. 50 mmol) of dry Pyridine. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add 3.5 g (28 mmol) of Isopropyl Chloroformate over 20 minutes. Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 9:1).[1]

  • Workup: Wash the organic layer sequentially with:

    • 1N HCl (to remove excess pyridine).[1]

    • Saturated

      
       (to neutralize acid).[1]
      
    • Brine.[1]

  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from acetone or ethanol to yield white needles.[1]
    

Applications in Research & Development

Liquid Crystal Systems (Soft Matter Physics)

Cholesteryl isopropyl carbonate is a chiral nematogen.[1] When mixed with other cholesteryl esters (e.g., Cholesteryl Nonanoate), it forms a Cholesteric Liquid Crystal (CLC) phase.[1][2]

  • Mechanism: The chiral center of cholesterol induces a helical twist in the molecular stacking.[1] The pitch of this helix (

    
    ) determines the wavelength of reflected light (
    
    
    
    ).
  • Utility:

    • Thermochromic Sensors: The helical pitch is highly temperature-dependent.[1][2] As temperature changes, the reflected color shifts, enabling surface thermography.[1]

    • Optical Shutters: Used in tunable optical filters for photonics research.[1]

Drug Delivery Systems (DDS) & Prodrugs

While the specific CAS 78916-25-3 is a material standard, the carbonate linkage it exemplifies is a cornerstone of modern lipid prodrug design.[1][2]

  • Lipid Nanoparticles (LNPs): Cholesteryl carbonates are used to stabilize the lipid bilayer of liposomes and LNPs. The carbonate group alters the polarity of the headgroup region compared to native cholesterol, affecting membrane fluidity and drug retention.[1]

  • Carbonate Prodrugs: Linking a therapeutic agent (with a hydroxyl group) to cholesterol via a carbonate bridge creates a prodrug that improves cellular uptake (via LDL receptors) and stability.[2]

    • Advantage:[1][3][4][5] Carbonates hydrolyze slower than carboxylic esters but faster than carbamates, providing a "Goldilocks" release profile in plasma or endosomes.[1]

DDS_Mechanism LNP Lipid Nanoparticle (LNP) Containing Cholesteryl Carbonate Endocytosis Cellular Uptake (LDL Receptor Mediated) LNP->Endocytosis Targeting Endosome Endosomal Escape (pH Drop) Endocytosis->Endosome Cleavage Enzymatic Hydrolysis (Esterases) Endosome->Cleavage Membrane Fusion Release Active Drug Release Cleavage->Release Carbonate Linker Breakage

Figure 2: Mechanism of action for cholesteryl carbonate-based drug delivery vehicles.[2]

Analytical Characterization

To validate the synthesis of Cholesteryl Isopropyl Carbonate, the following analytical benchmarks should be met:

  • Infrared Spectroscopy (FTIR):

    • Carbonyl Stretch (C=O): Strong band at ~1740–1750 cm⁻¹ (characteristic of carbonates, distinct from ester ~1735 cm⁻¹).[1][2]

    • C-O Stretch: Strong bands at 1200–1300 cm⁻¹.[1]

  • Nuclear Magnetic Resonance (

    
    -NMR): 
    
    • H3 (Cholesterol ring): Multiplet at

      
       4.4–4.6 ppm (shifted downfield due to carbonate).[2]
      
    • Isopropyl Methine: Septet at

      
       4.8–4.9 ppm.[1]
      
    • Isopropyl Methyls: Doublet at

      
       1.2–1.3 ppm.[1]
      
  • Mass Spectrometry:

    • Molecular Ion

      
       or 
      
      
      
      corresponding to 473 or 495 m/z.[2]

Safety & Handling

  • Hazards: Cholesteryl isopropyl carbonate is generally considered low toxicity but should be handled as a chemical irritant.[1]

  • Precursors: Isopropyl chloroformate is highly toxic, corrosive, and lachrymatory .[1] It must be handled in a certified fume hood with proper PPE (gloves, goggles, face shield).[1]

  • Storage: Store at +20°C (Room Temp) in a tightly sealed container. Keep dry; carbonates can hydrolyze slowly in the presence of moisture and acid.[1]

References

  • PureSynth Research Chemicals. (2025).[1][6] Cholesterol Isopropyl Carbonate 95.0%(GC) Technical Data Sheet. Retrieved from [2]

  • ChemicalBook. (2024).[1] Cholesterol Isopropyl Carbonate Properties and CAS 78916-25-3. Retrieved from [2]

  • Starshine Chemical. (2024).[1][7] Material Safety Data Sheet: Cholesteryl Isopropyl Carbonate. Retrieved from [2][7]

  • University of Wisconsin-Madison. (2024).[1][2] Preparation of Cholesteryl Ester Liquid Crystals. MRSEC Education Group.[1] Retrieved from [2]

  • National Institutes of Health (NIH). (2020).[1] The Efficacy of Cholesterol-Based Carriers in Drug Delivery. PMC. Retrieved from [2]

  • MDPI Polymers. (2009).[1] Polymers Comprising Cholesterol: Synthesis, Self-Assembly, and Applications. Retrieved from [2]

Sources

Foundational

Cholesteryl Isopropyl Carbonate: Liquid Crystal Phase Transition &amp; Characterization Guide

This technical guide details the phase transition properties, characterization protocols, and applications of Cholesteryl Isopropyl Carbonate , a specific derivative in the cholesteryl ester liquid crystal family. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the phase transition properties, characterization protocols, and applications of Cholesteryl Isopropyl Carbonate , a specific derivative in the cholesteryl ester liquid crystal family.

Executive Summary

Cholesteryl Isopropyl Carbonate (CAS: 78916-25-3) is a cholesteric liquid crystal material distinct from its more common straight-chain counterparts (e.g., cholesteryl oleyl carbonate).[1][2] Characterized by a rigid steroid core and a branched carbonate tail, it exhibits a high melting point relative to other alkyl carbonates. It is primarily utilized as a chiral dopant or mesogenic component in thermochromic mixtures to modulate the selective reflection temperature range (color play) of liquid crystal formulations.

This guide provides the physicochemical baseline, thermodynamic behavior, and validated experimental protocols for researchers integrating this material into optical or drug delivery systems.

Chemical & Physical Identity

PropertyData
Chemical Name Cholesterol Isopropyl Carbonate
Synonyms Isopropyl carbonic acid cholesterol ester; Cholest-5-en-3-ol (3β)-, 3-(1-methylethyl carbonate)
CAS Number 78916-25-3
Molecular Formula C₃₁H₅₂O₃
Molecular Weight 472.74 g/mol
Melting Point (Tm) 109 °C (Crystalline Solid

Isotropic/Mesophase)
Appearance White to almost white crystalline powder
Solubility Soluble in chloroform, THF, toluene; Insoluble in water

Phase Transition Thermodynamics

Mesophase Behavior

Unlike long-chain fatty acid esters of cholesterol (e.g., cholesteryl nonanoate) which often exhibit broad enantiotropic mesophases, Cholesteryl Isopropyl Carbonate is characterized by a high crystalline melting point (


).[1]
  • Enantiotropic vs. Monotropic: Due to the steric bulk of the isopropyl group close to the carbonate linkage, the crystal lattice energy is high. The liquid crystalline phase (Cholesteric) is often monotropic or exists in a narrow range immediately following the melting event.

  • Transition Sequence:

    
    
    
    
    
    (Note: The exact cooling transition temperatures depend on cooling rate and purity, often appearing supercooled below the melting point.)
Structural Impact on Phase

The isopropyl moiety introduces branching at the


-position relative to the carbonate oxygen. This disrupts the packing efficiency required for stable Smectic A phases compared to straight-chain analogs (e.g., propyl or butyl carbonate), favoring the Cholesteric (Chiral Nematic)  phase upon cooling from the melt.[1]

Experimental Characterization Protocols

To validate the specific transition temperatures in your specific lot (purity affects


 significantly), follow these self-validating protocols.
Differential Scanning Calorimetry (DSC)

Objective: Determine exact enthalpy of fusion (


) and transition temperatures.
  • Sample Prep: Weigh 2–5 mg of dry Cholesteryl Isopropyl Carbonate into an aluminum pan. Hermetically seal.

  • Cycle 1 (Erasing Thermal History): Heat from 25°C to 130°C at 10°C/min. Hold for 2 min.

  • Cooling Scan (Critical for Monotropic Phases): Cool from 130°C to 25°C at 5°C/min.

    • Observation: Look for small exothermic peaks below 109°C indicating Isotropic

      
       Cholesteric transitions.
      
  • Cycle 2 (Measurement): Heat from 25°C to 130°C at 10°C/min. Record the onset of the large endothermic peak as

    
    .
    
Polarized Optical Microscopy (POM)

Objective: Visual identification of textures (Focal Conic vs. Planar Grandjean).

  • Setup: Place sample between glass slide and coverslip on a hot stage (e.g., Mettler Toledo FP82).

  • Crossed Polarizers: Set analyzer and polarizer at 90°.

  • Heating: Heat to 115°C (Isotropic state, dark field).

  • Cooling: Cool slowly (2°C/min).

    • Expectation: At the clearing point (transition from Isotropic), "blue fog" or "oil streak" textures appear, evolving into a Planar Grandjean texture (brightly colored) or Focal Conic texture as temperature drops further.

Logic Diagram: Phase Transition Pathway

The following diagram illustrates the thermodynamic pathway for Cholesteryl Isopropyl Carbonate, highlighting the difference between the stable heating path and the metastable cooling path.

PhaseTransition Solid Crystalline Solid (Stable) Iso Isotropic Liquid (Disordered) Solid->Iso Melting (Tm = 109°C) Chol Cholesteric Mesophase (Metastable/Monotropic) Iso->Chol Cooling (Supercooling) Smectic Smectic Phase (Highly Ordered) Chol->Smectic Further Cooling Smectic->Solid Crystallization

Figure 1: Thermodynamic phase transition pathway.[1] The solid line represents the stable heating transition. Dashed lines represent the reversible mesophases observable upon cooling before recrystallization.

Applications in Research & Development

Thermochromic Mixtures

Cholesteryl Isopropyl Carbonate is rarely used pure for display applications due to its high


. Instead, it is a formulation additive :
  • Role: It acts as a "hardener" in mixtures with low-melting esters (e.g., Cholesteryl Oleyl Carbonate, Tm ~20°C).[1]

  • Mechanism: Adding the isopropyl carbonate increases the overall viscosity and shifts the Selective Reflection Band (color play) to higher temperatures.

  • Formulation Example:

    • Base: Cholesteryl Oleyl Carbonate (COC)[1][3]

    • Additive: Cholesteryl Isopropyl Carbonate (5–20% wt)[1]

    • Result: Shifts the color response range from room temperature (20–25°C) to body temperature or higher (30–40°C).

Drug Delivery Systems

In pharmaceutical research, cholesteryl carbonates are investigated for Solid Lipid Nanoparticles (SLNs) .

  • Benefit: The carbonate linkage is more stable to hydrolysis than simple esters in vivo, providing sustained release profiles.

  • Usage: The high melting point (109°C) ensures the core remains solid at physiological temperatures (37°C), protecting encapsulated active pharmaceutical ingredients (APIs).[1]

References

  • ChemicalBook. (2025).[1] Cholesterol Isopropyl Carbonate Properties and Melting Point. Retrieved from [1]

  • Elser, W., Pohlmann, J. L. W., & Boyd, P. R. (1973). Cholesteryl n-Alkyl Carbonates. Molecular Crystals and Liquid Crystals, 20(1-2), 77-86.[1] (Establishes the homologous series behavior).

  • TCI Chemicals. (2024).[1] Cholesteryl Isopropyl Carbonate Product Specification. Retrieved from [1]

  • U.S. Patent 10,375,365. (2019).[1] Projection system with enhanced color and contrast. (Cites use of Cholesterol Isopropyl Carbonate CAS 78916-25-3 as a cholesteric liquid crystal component).[1][2] Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Solubility of Cholesteryl Isopropyl Carbonate in Organic Solvents

Abstract Cholesteryl isopropyl carbonate, a cholesteryl ester, is a molecule of significant interest in the development of advanced drug delivery systems, particularly in the formulation of lipid-based nanoparticles and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cholesteryl isopropyl carbonate, a cholesteryl ester, is a molecule of significant interest in the development of advanced drug delivery systems, particularly in the formulation of lipid-based nanoparticles and liquid crystalline phases. A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization, from synthesis and purification to formulation and manufacturing. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of cholesteryl isopropyl carbonate. In the absence of extensive empirical solubility data in the public domain, this guide leverages the principles of Hansen Solubility Parameters (HSPs) to predict its solubility profile across a range of common organic solvents. Furthermore, a detailed, self-validating experimental protocol for the accurate determination of its solubility via the isothermal saturation method, coupled with High-Performance Liquid Chromatography (HPLC) analysis, is presented. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection and accelerate formulation development.

Introduction to Cholesteryl Isopropyl Carbonate

Cholesteryl esters are a class of lipids that play crucial roles in biology and have found numerous applications in the pharmaceutical sciences.[1] Cholesteryl isopropyl carbonate (Figure 1) is a synthetic derivative of cholesterol, where the hydroxyl group of cholesterol is esterified with an isopropyl carbonate moiety. This modification significantly alters the physicochemical properties of the parent cholesterol molecule, rendering it more hydrophobic.[1] This increased lipophilicity makes it a valuable component in the design of drug delivery systems for poorly water-soluble drugs, where it can act as a lipid matrix component in solid lipid nanoparticles (SLNs), a stabilizer in liposomes, or a constituent of liquid crystalline nanoparticles.[2] The successful incorporation of cholesteryl isopropyl carbonate into these formulations is highly dependent on its solubility in the organic solvents used during the manufacturing process.

Physicochemical Properties of Cholesteryl Isopropyl Carbonate

A foundational understanding of the physicochemical properties of cholesteryl isopropyl carbonate is essential for predicting its solubility behavior.

Table 1: Physicochemical Properties of Cholesteryl Isopropyl Carbonate

PropertyValueSource
Molecular Formula C₃₁H₅₂O₃[3]
Molecular Weight 472.74 g/mol [3]
Melting Point 109 °C[3]
Appearance Crystalline solidGeneral Knowledge

Theoretical Framework for Solubility: Hansen Solubility Parameters

The principle of "like dissolves like" is a fundamental concept in solubility, but it is often too simplistic for the nuanced requirements of pharmaceutical formulation. A more powerful and quantitative approach is the use of Hansen Solubility Parameters (HSPs).[4] HSPs are based on the concept that the total cohesive energy of a substance can be divided into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[4]

Each molecule can be described by a point in a three-dimensional "Hansen space" with coordinates (δD, δP, δH).[5] The closer two molecules are in this space, the more likely they are to be miscible. The distance (Ra) between two points in Hansen space is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A solute is predicted to be soluble in a solvent if the Ra is less than the interaction radius (R₀) of the solute's solubility sphere. The Relative Energy Difference (RED) number is a useful metric:

RED = Ra / R₀

  • RED < 1.0: High likelihood of solubility

  • RED = 1.0: On the boundary of solubility

  • RED > 1.0: Low likelihood of solubility

Estimating the Hansen Solubility Parameters of Cholesteryl Isopropyl Carbonate

In the absence of experimentally determined HSPs for cholesteryl isopropyl carbonate, they can be estimated using group contribution methods, which sum the contributions of the individual functional groups of the molecule.[6][7] Based on its structure, the estimated HSPs for cholesteryl isopropyl carbonate are presented in Table 2. For comparison, the HSPs for cholesterol are also provided.

Table 2: Estimated Hansen Solubility Parameters

CompoundδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
Cholesteryl Isopropyl Carbonate (Estimated) 17.53.54.0
Cholesterol 20.42.89.4

Note: The HSPs for cholesteryl isopropyl carbonate are estimations based on group contribution methods and should be used as a predictive tool. The values for cholesterol are from published data.[8]

The addition of the isopropyl carbonate group reduces the hydrogen bonding capability (δH) compared to cholesterol's hydroxyl group, while slightly increasing the polar component (δP).

cluster_sphere Solubility Sphere (R₀) solute Cholesteryl Isopropyl Carbonate (δD_s, δP_s, δH_s) good_solvent Good Solvent (RED < 1) solute->good_solvent Ra < R₀ bad_solvent Bad Solvent (RED > 1) solute->bad_solvent Ra > R₀ p1 p2 p3 p4 p5 p6 p7 p8

Figure 2: Hansen Solubility Sphere Concept.

Predicted Solubility Profile of Cholesteryl Isopropyl Carbonate

Based on the estimated HSPs for cholesteryl isopropyl carbonate and the known HSPs of various organic solvents, a predicted solubility profile has been generated. This table serves as a guide for initial solvent screening. The solubility of cholesterol is also included for comparative purposes, as it is known to be soluble in many organic solvents.[9][10]

Table 3: Predicted Solubility of Cholesteryl Isopropyl Carbonate in Common Organic Solvents

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)Predicted Solubility of Cholesteryl Isopropyl Carbonate
Non-Polar Solvents
n-Hexane14.90.00.0Medium
Cyclohexane16.80.00.2High
Toluene18.01.42.0High
Polar Aprotic Solvents
Acetone15.510.47.0Medium
Ethyl Acetate15.85.37.2Medium
Tetrahydrofuran (THF)16.85.78.0High
Dichloromethane17.07.37.1High
Polar Protic Solvents
Isopropanol15.86.116.4Low
Ethanol15.88.819.4Low
Methanol15.112.322.3Very Low

Interpretation:

  • High Solubility: Expected in solvents with HSPs closely matching those of cholesteryl isopropyl carbonate, such as cyclohexane, toluene, THF, and dichloromethane. These solvents have moderate δD values and relatively low to moderate δP and δH values.

  • Medium Solubility: Expected in solvents where there is a larger mismatch in one or two of the HSP components, such as n-hexane, acetone, and ethyl acetate.

  • Low to Very Low Solubility: Predicted in highly polar protic solvents like alcohols. The high δH values of these solvents make them poor matches for the low δH of cholesteryl isopropyl carbonate.

Experimental Determination of Solubility

While predictions are a valuable starting point, experimental verification is crucial. The isothermal saturation method (shake-flask method) is the gold standard for determining equilibrium solubility.[11][12]

Protocol for Isothermal Saturation Method

This protocol is designed to be a self-validating system by ensuring that equilibrium is reached.

Materials:

  • Cholesteryl Isopropyl Carbonate (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials with Teflon-lined caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • HPLC system with a UV detector

Procedure:

  • Preparation: Add an excess amount of cholesteryl isopropyl carbonate to a series of scintillation vials. The presence of undissolved solid at the end of the experiment is essential to confirm saturation.[11]

  • Solvent Addition: Accurately pipette a known volume (e.g., 5 mL) of the selected organic solvent into each vial.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for an extended period. To ensure equilibrium is reached, samples should be taken at various time points (e.g., 24, 48, and 72 hours).[12]

  • Sampling: At each time point, cease agitation and allow the excess solid to settle. Carefully draw a sample from the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

  • Sample Preparation for Analysis: Accurately weigh the filtered solution. Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a fume hood. Reweigh the vial to determine the mass of the dissolved cholesteryl isopropyl carbonate. Alternatively, dilute the filtered solution with a suitable mobile phase for HPLC analysis.

  • Equilibrium Confirmation: The solubility is considered to have reached equilibrium when the measured concentrations from consecutive time points (e.g., 48 and 72 hours) are statistically identical.

cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B C Shake at constant T (24, 48, 72h) B->C D Sample supernatant C->D E Filter (0.22 µm) D->E F Quantify by HPLC E->F

Figure 3: Experimental Workflow for Solubility Determination.

Quantitative Analysis by HPLC

HPLC with UV detection is a reliable method for quantifying the concentration of cholesteryl isopropyl carbonate in the saturated solvent.[13][14][15]

Suggested HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of acetonitrile and isopropanol (e.g., 50:50 v/v). The exact ratio may need to be optimized.[14]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 205-210 nm, where cholesterol and its esters absorb.[14]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30 °C.

Quantification:

  • Calibration Curve: Prepare a series of standard solutions of cholesteryl isopropyl carbonate of known concentrations in the mobile phase.

  • Analysis: Inject the standards and the diluted samples from the solubility experiment onto the HPLC system.

  • Calculation: Plot a calibration curve of peak area versus concentration for the standards. Use the peak areas of the unknown samples to determine their concentrations from the calibration curve.

Applications in Formulation Development

A comprehensive understanding of the solubility of cholesteryl isopropyl carbonate is critical for its application in drug delivery:

  • Solvent Selection for Manufacturing: The predicted solubility data guides the selection of appropriate solvents for dissolving the lipid during the preparation of nanoparticles or other formulations, ensuring complete dissolution and homogeneity.

  • Controlling Particle Size and Encapsulation Efficiency: The choice of solvent and the concentration of the lipid in that solvent can significantly impact the particle size distribution and drug encapsulation efficiency of the final product.

  • Purification: Knowledge of solubility is essential for developing effective crystallization or precipitation methods for the purification of cholesteryl isopropyl carbonate.

Conclusion

References

  • Just, S., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(11), 14956-14967. [Link]

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. [Link]

  • Glavic, P., et al. (2021). A Bayesian approach to predict solubility parameters. ChemRxiv. [Link]

  • Patel, S., et al. (2019). Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation. Asian Journal of Pharmaceutics, 13(4). [Link]

  • Wasowicz, E., et al. (2003). Simple HPLC Analysis of Tocopherols and Cholesterol from Specimens of Animal Origin. Acta Chromatographica, 13, 137-145. [Link]

  • LIPID MAPS. Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. [Link]

  • Hammad, S. M., et al. (1996). A Fast HPLC Analysis of Cholesterol and Cholesteryl Esters in Avian Plasma. Journal of Liquid Chromatography & Related Technologies, 19(15), 2495-2506. [Link]

  • Nguyen, A. T., et al. (2019). a) Isothermal method (detecting composition of a saturated solution at a given temperature). ResearchGate. [Link]

  • Digital Commons@ETSU. Reversed-Phase HPLC Determination of Cholesterol in Food Items. [Link]

  • Parra, M. A., et al. (2018). Analytical methods for cholesterol quantification. Biomedical Chromatography, 32(8), e4270. [Link]

  • Flynn, G. L., et al. (1979). Cholesterol solubility in organic solvents. Journal of Pharmaceutical Sciences, 68(9), 1090-1097. [Link]

  • Larsson, J. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Reddy, P. S., & Kumar, L. (2018). Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers. Research Journal of Pharmacy and Technology, 11(12), 5343-5349. [Link]

  • Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-903. [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

  • Gattefossé. (2020, August 31). Measuring saturation solubility of actives in solid and semi-solid lipid excipients [Video]. YouTube. [Link]

  • Flynn, G. L., et al. (1979). Cholesterol solubility in organic solvents. Semantic Scholar. [Link]

  • Murtola, T., et al. (2009). Atomistic simulations of phosphatidylcholines and cholesteryl esters in high-density lipoprotein-sized lipid droplet and trilayer. Biophysical Journal, 96(10), 4005-4017. [Link]

  • Hansen, C. M. Hansen Solubility Parameters. [Link]

  • Le, T. T., et al. (2016). Insight into the role of water-soluble organic solvents for the Cloud Condensation Nuclei activation of cholesterol. Atmospheric Chemistry and Physics, 16(11), 7055-7067. [Link]

  • Wang, F., et al. (2023). Solubility Measurement of Cholesterol in Several Solvents from 283.2 to 323.2 K. ACS Omega, 8(19), 17265-17274. [Link]

  • Loomis, C. R., et al. (1988). Co-solubility of saturated cholesteryl esters: a comparison of calculated and experimental binary phase diagrams. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 963(1), 88-97. [Link]

  • Wikipedia. Cholesteryl ester. [Link]

  • ResearchGate. Hansen Solubility Parameters for Cholesterol are nedeed. Could you share?. [Link]

Sources

Foundational

Isopropyl carbonic acid cholesterol ester chemical structure

Isopropanol Carbonic Acid Cholesterol Ester: Structural Architecture & Physicochemical Profiling[1] Abstract This technical guide provides a comprehensive structural and physicochemical analysis of Cholesteryl Isopropyl...

Author: BenchChem Technical Support Team. Date: February 2026

Isopropanol Carbonic Acid Cholesterol Ester: Structural Architecture & Physicochemical Profiling[1]

Abstract This technical guide provides a comprehensive structural and physicochemical analysis of Cholesteryl Isopropyl Carbonate (CAS: 78916-25-3), formally identified as the isopropyl carbonic acid ester of cholesterol.[1][2][3][4] As a member of the cholesteryl alkyl carbonate family, this compound is critical in the formulation of thermochromic liquid crystals (TLCs) and serves as a lipophilic standard in sterol analysis.[1][4] This document details its stereochemical configuration, validated synthesis pathways, spectroscopic signature, and phase transition behaviors.[1][4][5]

Introduction & Chemical Identity

Cholesteryl isopropyl carbonate is a steroid derivative characterized by a carbonate linkage connecting the rigid, chiral cholesterol backbone to a branched isopropyl group.[1][4] Unlike simple fatty acid esters (e.g., cholesteryl palmitate), the carbonate moiety introduces a unique dipole moment and steric profile, significantly influencing the compound's mesomorphic (liquid crystal) properties.[4]

Table 1: Chemical Identity & Constants

PropertyDetail
IUPAC Name Cholest-5-en-3-ol (3β)-, 3-(1-methylethyl carbonate)
Common Name Cholesteryl Isopropyl Carbonate
CAS Number 78916-25-3
Molecular Formula C₃₁H₅₂O₃
Molecular Weight 472.75 g/mol
Melting Point ~109 °C (Solid-Liquid transition)
Solubility Soluble in chloroform, dichloromethane, THF; Insoluble in water

Structural Architecture & Stereochemistry[3]

The molecule is bipartite, consisting of a rigid steroid nucleus and a flexible carbonate tail.[1][4]

The Steroid Nucleus (Cholest-5-ene)

The core structure is the tetracyclic cyclopenta[a]phenanthrene ring system.[1][2][3]

  • Stereocenters: The molecule retains the natural chirality of cholesterol, specifically at carbons C3, C8, C9, C10, C13, C14, C17, and C20.[1][4]

  • C3-Configuration: The carbonate ester is attached at the C3 position in the beta (β) equatorial orientation.[1][2][3] This equatorial positioning is thermodynamically favored and critical for the "flat" molecular shape required for liquid crystal packing.[1][3][4]

  • Unsaturation: A double bond exists between C5 and C6, inducing a slight kink in the B-ring, which affects the packing density in the crystalline state.[1][4]

The Carbonate Linkage

Unlike an ester linkage (-COO-), the carbonate linkage (-O-CO-O-) introduces an additional oxygen atom.[1][2][3]

  • Electronic Effect: The carbonyl oxygen is flanked by two ether oxygens, reducing the electrophilicity of the carbonyl carbon compared to standard esters.[1][4]

  • Steric Bulk: The isopropyl group (–CH(CH₃)₂) is branched, creating greater steric hindrance than a propyl or ethyl chain.[1][4] This branching disrupts the intermolecular Van der Waals forces, typically resulting in higher melting points and narrower mesophase ranges compared to straight-chain analogs.[1][3][4]

Synthesis & Manufacturing Protocol

The synthesis of cholesteryl isopropyl carbonate is most reliably achieved via the Chloroformate Route .[1][4] This method avoids the use of phosgene gas in the final step by utilizing the stable intermediate, cholesteryl chloroformate.[1][4]

Reaction Mechanism

The reaction is a nucleophilic acyl substitution.[1][3][4] The hydroxyl group of isopropanol attacks the carbonyl carbon of cholesteryl chloroformate.[1][4] A base (pyridine or triethylamine) is required to scavenge the hydrochloric acid byproduct, driving the equilibrium forward.[4]

Figure 1: Synthesis Pathway

Synthesis Chol Cholesteryl Chloroformate (C28H45ClO2) Intermediate Tetrahedral Intermediate Chol->Intermediate Nucleophilic Attack IPA Isopropanol (C3H8O) IPA->Intermediate Base Pyridine (Catalyst/Scavenger) Byproduct Pyridine-HCl Base->Byproduct H+ Capture Product Cholesteryl Isopropyl Carbonate Intermediate->Product Elimination of Cl- Intermediate->Byproduct

Caption: Nucleophilic substitution pathway for the synthesis of cholesteryl isopropyl carbonate using a pyridine base scavenger.

Experimental Protocol (Bench Scale)

Reagents:

  • Cholesteryl chloroformate (98%)[1][2][6]

  • Isopropanol (Anhydrous)[1][2]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)[1][2]

  • Pyridine (Anhydrous)[1][2]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 10 mmol of Cholesteryl chloroformate in 20 mL of anhydrous DCM.

  • Addition: Cool the solution to 0°C in an ice bath. Add 12 mmol of Isopropanol mixed with 12 mmol of Pyridine dropwise over 15 minutes.

    • Causality: Low temperature prevents side reactions and controls the exotherm of the acid scavenging.[1][4]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1).[1][4]

  • Work-up: Quench with cold water. Wash the organic layer with 1M HCl (to remove excess pyridine), followed by saturated NaHCO₃ and brine.[1][4]

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude white solid from acetone/ethanol to yield pure cholesteryl isopropyl carbonate.[1][3][4]

Physicochemical & Mesomorphic Properties[1][2][3][7]

Cholesteryl esters are renowned for their thermochromic liquid crystal (TLC) behavior.[1][4] However, the isopropyl derivative exhibits a high melting point due to the efficient packing of the branched tail.[1][4]

Phase Behavior:

  • Crystalline State: At room temperature, the compound exists as a white crystalline solid.[1][4]

  • Melting Point: 109°C.[1][3][4][7]

  • Mesophase: Unlike longer chain esters (e.g., oleyl, nonanoate) which show broad cholesteric phases near room temperature, cholesteryl isopropyl carbonate typically exhibits a monotropic cholesteric phase.[1][4] This means the liquid crystal colors (iridescence) are observed only upon cooling the isotropic liquid below the melting point, before it recrystallizes.[1][4]

Figure 2: Phase Transition Logic

Phases Solid Crystalline Solid (Highly Ordered) Melt Melting (109°C) Solid->Melt Heat Isotropic Isotropic Liquid (Disordered) Melt->Isotropic Cooling Supercooling Isotropic->Cooling Cool Cholesteric Cholesteric Mesophase (Helical Structure/Iridescent) Cooling->Cholesteric Monotropic Transition Recryst Recrystallization Cholesteric->Recryst Recryst->Solid

Caption: Thermal cycle showing the monotropic cholesteric phase often observed in short-chain cholesteryl carbonates.[1][2][3]

Analytical Profiling

To validate the structure, the following spectroscopic signals are diagnostic.

1H NMR Spectroscopy (CDCl₃, 400 MHz):

  • δ 4.5 - 4.6 ppm (m, 1H): The proton at C3 (axial) .[1][2][3] The shift is deshielded due to the adjacent carbonate oxygen.[1][4]

  • δ 5.38 ppm (d, 1H): The vinylic proton at C6 .[1][4]

  • δ 4.8 - 4.9 ppm (septet, 1H): The methine proton of the isopropyl group (-OCH (CH₃)₂).[1][2][3]

  • δ 1.2 - 1.3 ppm (d, 6H): The gem-dimethyl protons of the isopropyl group.[1][2][3][4]

  • δ 0.68 ppm (s, 3H): The C18 angular methyl group (characteristic of the steroid backbone).[1][4]

FT-IR Spectroscopy:

  • 1735 - 1745 cm⁻¹: Strong C=O stretching vibration (Carbonate).[1][2][3] Note: This is slightly higher frequency than typical fatty acid esters.[1][3][4]

  • 1250 - 1270 cm⁻¹: C-O-C asymmetric stretching.[1][2][3][4]

Applications in Research & Industry

  • Liquid Crystal Formulations: Cholesteryl isopropyl carbonate is rarely used alone due to its high melting point.[1][3][4] Instead, it is employed as a chiral dopant or component in ternary mixtures (e.g., with Cholesteryl Nonanoate and Cholesteryl Oleyl Carbonate).[1][4]

    • Function: Modulates the helical pitch of the cholesteric phase, thereby shifting the color-play temperature range of the mixture.[1][3][4]

  • Drug Delivery (Prodrugs): The carbonate linkage is susceptible to hydrolysis by esterases in vivo, but generally slower than simple esters.[1][4] This makes carbonate derivatives useful for controlled release of cholesterol-mimetic drugs or for protecting the 3-OH group during synthesis.[1][2][3][4]

  • Analytical Standards: Used as a reference standard in GC-MS and HPLC analysis of biological lipids to distinguish between naturally occurring cholesteryl esters and synthetic carbonate derivatives.[1][3][4]

References

  • ChemicalBook. (2024).[1][3][4] Cholesterol Isopropyl Carbonate Properties and Spectral Data. Retrieved from [1][2]

  • PubChem. (2024).[1][3][4] Cholesteryl Oleyl Carbonate (Analogous Structure & Class Properties). National Library of Medicine.[3][4] Retrieved from [1][2]

  • NIST Chemistry WebBook. (2024).[1][3][4] Cholesteryl Methyl Carbonate (IR Spectrum Reference). National Institute of Standards and Technology.[3][4][5] Retrieved from [1][2]

  • University of Wisconsin-Madison. (2024).[1][2][3] Preparation of Cholesteryl Ester Liquid Crystals. MRSEC Education Group.[1][3][4] Retrieved from [1][2]

Sources

Exploratory

Refractive index of cholesteryl isopropyl carbonate liquid crystals

An In-depth Technical Guide to the Refractive Index of Cholesteryl Isopropyl Carbonate Liquid Crystals For Researchers, Scientists, and Drug Development Professionals Abstract Cholesteryl isopropyl carbonate is a member...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Refractive Index of Cholesteryl Isopropyl Carbonate Liquid Crystals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl isopropyl carbonate is a member of the cholesteric class of liquid crystals, materials of significant interest in advanced drug delivery, diagnostics, and medical imaging due to their unique optical properties. A key parameter governing these properties is the refractive index. This guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for the precise measurement of the refractive index of cholesteryl isopropyl carbonate. We delve into the principles of liquid crystal optics, detail a step-by-step protocol using the Abbe refractometer, and discuss the critical influence of temperature on refractive index measurements. This document serves as a technical resource for researchers and professionals engaged in the characterization and application of cholesteryl-based liquid crystal systems.

Introduction: The Significance of Cholesteryl Liquid Crystals

Cholesteryl esters, including cholesteryl isopropyl carbonate, represent a fascinating class of materials that exhibit an intermediate state of matter between a crystalline solid and an isotropic liquid.[1][2] This state, known as the liquid crystal phase, is characterized by a degree of molecular order that gives rise to unique optical properties.[3] In the cholesteric (or chiral nematic) phase, the elongated molecules align in layers, with the direction of molecular orientation twisting helically from one layer to the next.[4] This helical structure is responsible for the characteristic iridescence and strong optical activity observed in these materials.[4]

The refractive index is a fundamental optical property that dictates how light propagates through a material.[5] For anisotropic materials like liquid crystals, the refractive index is not a single value but varies with the polarization and propagation direction of light relative to the molecular orientation.[6] The accurate determination of the refractive indices—specifically the ordinary (no) and extraordinary (ne) refractive indices—is crucial for the design and optimization of liquid crystal-based technologies. In the context of drug development, for instance, the refractive index of a liquid crystal-based formulation can influence its interaction with biological systems and its performance in optical detection methods.

This guide focuses on cholesteryl isopropyl carbonate, a cholesteryl alkyl carbonate that finds application in functional materials and liquid crystal formulations.[7] We will provide the theoretical background and a detailed experimental protocol for measuring its refractive index, equipping researchers with the knowledge to accurately characterize this and similar cholesteric liquid crystals.

Theoretical Foundations: Refractive Index in Anisotropic Media

Unlike isotropic materials which have a single refractive index, liquid crystals are optically anisotropic. This means that the speed of light passing through them depends on the direction of the light's electric field vector relative to the director, which is the average direction of the long molecular axes. This results in two principal refractive indices:

  • Ordinary Refractive Index (no): Experienced by light polarized perpendicular to the director.

  • Extraordinary Refractive Index (ne): Experienced by light polarized parallel to the director.

The difference between these two values is the birefringence (Δn = ne - no), a key parameter that quantifies the optical anisotropy of the material.[8]

The refractive index of a liquid crystal is influenced by several factors, most notably:

  • Temperature: As temperature changes, the degree of molecular order within the liquid crystal phase changes, which in turn affects the refractive indices.[9][10] Generally, as temperature increases towards the clearing point (the transition to the isotropic liquid phase), the birefringence decreases.[11]

  • Wavelength of Light: The refractive index of any material is dependent on the wavelength of light, a phenomenon known as dispersion.[12][13] It is standard practice to report refractive indices at a specific wavelength, often the sodium D-line (589 nm).[14]

  • Molecular Structure: The chemical structure of the liquid crystal molecule, including the nature of the steroid core and the attached alkyl carbonate chain, dictates its polarizability and thus its refractive indices.[15]

Experimental Methodology: Measurement of Refractive Index using an Abbe Refractometer

The Abbe refractometer is a widely used instrument for the accurate measurement of the refractive index of liquids.[16][17] It operates on the principle of critical angle, which is the angle of incidence beyond which light is totally internally reflected.[12][14] By measuring this critical angle at the interface between the sample and a prism of known high refractive index, the refractive index of the sample can be determined with high precision, often to four decimal places.[12][13]

Principle of Operation

The core of the Abbe refractometer consists of two prisms: an illuminating prism and a measuring prism.[12][17] A small amount of the liquid sample is placed between these two prisms. Light, typically from a monochromatic source or a white light source with compensating prisms, is directed through the illuminating prism and into the sample at various angles.[12][14] The matted surface of the illuminating prism ensures that light enters the sample at all possible angles, up to grazing incidence (90 degrees).[12]

At the interface between the sample and the measuring prism, the light is refracted. The ray that enters at grazing incidence is refracted at the critical angle.[14] An internal telescope is used to observe the boundary between the light and dark fields, which corresponds to this critical angle.[12] By rotating the prisms or an internal mirror, this boundary is aligned with a crosshair in the eyepiece, and the refractive index is read directly from a calibrated scale.[12][14]

Abbe_Refractometer_Principle cluster_instrument Abbe Refractometer Light_Source Light Source Illuminating_Prism Illuminating Prism Light_Source->Illuminating_Prism Sample Sample (Cholesteryl Isopropyl Carbonate) Illuminating_Prism->Sample Measuring_Prism Measuring Prism (High n) Sample->Measuring_Prism Telescope Telescope with Crosshairs Measuring_Prism->Telescope Scale Calibrated Scale (Refractive Index) Telescope->Scale

Step-by-Step Experimental Protocol

Materials and Equipment:

  • Abbe Refractometer

  • Circulating water bath for temperature control[16]

  • Cholesteryl Isopropyl Carbonate sample

  • Solvent for cleaning (e.g., isopropyl alcohol, acetone)

  • Lens paper

  • Dropper or pipette

Procedure:

  • Instrument Preparation:

    • Ensure the refractometer is placed on a stable, level surface.

    • Connect the circulating water bath to the inlet and outlet nozzles of the refractometer's prism assembly.[16] Set the water bath to the desired measurement temperature and allow the system to equilibrate. Accurate temperature control is critical as the refractive index is temperature-dependent.[11][17]

    • Turn on the refractometer's light source.

  • Calibration Check (Optional but Recommended):

    • Using a standard liquid with a known refractive index (e.g., distilled water), place a drop on the prism and take a measurement.

    • If the reading does not match the known value, adjust the calibration screw according to the instrument's manual.

  • Sample Preparation:

    • Ensure the cholesteryl isopropyl carbonate sample is in its liquid crystal phase. This may require gentle heating if the ambient temperature is below its melting point.

    • The sample should be free of air bubbles and impurities.

  • Sample Loading:

    • Open the prism assembly.

    • Using a clean dropper, place a small amount (1-2 drops) of the cholesteryl isopropyl carbonate onto the surface of the measuring prism.[16]

    • Gently close the prism assembly to spread the sample into a thin, uniform layer.

  • Measurement:

    • Look through the eyepiece. You will see a field of view that is partially light and partially dark.

    • Turn the coarse adjustment knob until the boundary between the light and dark areas is visible in the field of view.

    • If a colored fringe appears at the boundary, adjust the dispersion compensator until the boundary is a sharp, black-and-white line.[12]

    • Use the fine adjustment knob to precisely align the boundary with the center of the crosshairs.

    • Read the refractive index value from the scale. For digital models, the value will be displayed on the screen.

  • Anisotropic Measurement (for oriented samples):

    • To measure no and ne separately, the liquid crystal sample must be uniformly aligned. This typically requires specially treated prism surfaces (e.g., coated with a polyimide and rubbed) to induce a planar or homeotropic alignment.

    • For a planar alignment (director parallel to the prism surface), measurements with light polarized parallel and perpendicular to the rubbing direction will yield ne and no, respectively. A polarizing filter is needed in the light path for this.

    • If the sample is not aligned, the measured refractive index will be an average value.[18]

  • Cleaning:

    • After the measurement, open the prism assembly.

    • Gently wipe the sample from both prisms using a soft lens paper moistened with an appropriate solvent.

    • Perform a final wipe with a clean, dry lens paper.

Data and Expected Values

While extensive experimental data for the refractive index of cholesteryl isopropyl carbonate is not widely published, we can infer expected values from related cholesteryl esters. Cholesteric liquid crystals typically exhibit refractive indices in the range of 1.45 to 1.60.

CompoundCAS NumberRefractive Index (n)Notes
Cholesteryl Oleyl Carbonate17110-51-9~1.496 - 1.51[19][20]A structurally similar cholesteryl carbonate.
Cholesteryl Nonanoate1182-66-7Data not readily available, but used in mixtures with other cholesteryl esters.[21][22]Also known as cholesteryl pelargonate.
Cholesteryl Benzoate604-32-0Exhibits a cholesteric phase between 145°C and 178.5°C.[23]The first discovered liquid crystal.[4]

It is reasonable to expect that the refractive index of cholesteryl isopropyl carbonate will fall within a similar range. The precise value will be dependent on the temperature and the wavelength of light used for the measurement.

Temp_vs_Refractive_Index cluster_relationship Causality Chain Temperature Temperature Molecular_Order Molecular Order Temperature->Molecular_Order Influences Refractive_Indices Refractive Indices (nₑ, nₒ) Molecular_Order->Refractive_Indices Determines Birefringence Birefringence (Δn) Refractive_Indices->Birefringence Defines

Conclusion

The refractive index is a critical parameter for the characterization and application of cholesteryl isopropyl carbonate liquid crystals. This guide has provided a detailed framework for understanding and measuring this property. By following the outlined experimental protocol using an Abbe refractometer and paying close attention to temperature control, researchers can obtain accurate and reproducible refractive index data. This information is invaluable for quality control, formulation development, and the design of novel optical devices and drug delivery systems. While specific published data for cholesteryl isopropyl carbonate remains sparse, the methodologies and comparative data presented here offer a solid foundation for its characterization.

References

  • HINOTEK. (n.d.). How an Abbe Refractometer Works: The Principle of Critical Angle.
  • BTC. (2025, March 17). Abbé refractometer.
  • Photonics Media. (n.d.). Abbe refractometer. Photonics Dictionary.
  • Shivaprakash, N. C., et al. (1982). Refractive Indices, Densities, Polarizabilities and Molecular Order in Cholesteric Liquid Crystals. Molecular Crystals and Liquid Crystals, 80(1), 1-13.
  • University of Arizona. (n.d.). Lab 2: Refractive Index and Snell's Law.
  • ChemBK. (2024, April 9). Cholesteryl oleyl carbonate.
  • Scribd. (n.d.). Abbe Refractometer: Principle & Diagram.
  • Taylor & Francis Online. (1982). Refractive Indices, Densities, Polarizabilities and Molecular Order in Cholesteric Liquid Crystals.
  • Chemsrc. (2025, August 25). Cholesteryl oleyl carbonate.
  • Small, D. M. (1984). Physical properties of cholesteryl esters. Journal of Lipid Research, 25(13), 1490-1500.
  • Singh, S., et al. (2016). Temperature and concentration dependence of refractive index of cholesteric liquid crystal solution. Journal of Molecular Liquids, 224, 84-90.
  • Atkinson, D., et al. (1981). Physical properties of cholesteryl esters. FEBS Letters, 134(1), 1-12.
  • Singh, S., & Kumar, A. (2015). The Study of Refractive Indices of Liquid Crystal Mixtures. Molecular Crystals and Liquid Crystals, 613(1), 58-66.
  • Kanwar, A., & Yadav, P. S. (2021). MEASUREMENT OF REFRACTIVE INDICES OF CHOLESTERIC LIQUID CRYSTAL SOLUTION AT VARIOUS TEMPERATURE AND CONCENTRATION. International Journal of Scientific Research, 10(6).
  • Spooner, P. J. R., & Small, D. M. (1987). Molecular motions and thermotropic phase behavior of cholesteryl esters with triolein. Biochemistry, 26(18), 5820-5825.
  • Shenoy, D. K. (1994). Measurement of liquid crystal refractive indices. American Journal of Physics, 62(9), 856-858.
  • Ghosh, S., et al. (2022). Determination of refractive indices for liquid crystals using a double transmission technique. Applied Optics, 61(13), 3698-3705.
  • Hisa, K., et al. (2015). Polarization-independent refractive-index change of a cholesteric liquid crystal. Optics Letters, 40(12), 2826-2829.
  • ChemicalBook. (n.d.). CHOLESTEROL ISOPROPYL CARBONATE.
  • Rothblat, G. H., et al. (1977). Production of cholesteryl ester-rich, anisotropic inclusions by mammalian cells in culture. Experimental and Molecular Pathology, 26(2), 318-324.
  • Wu, S. T., & Wu, C. S. (2004). Temperature effect on liquid crystal refractive indices. Journal of Applied Physics, 96(11), 6241-000.
  • AIP Publishing. (1994). Measurement of liquid crystal refractive indices. American Journal of Physics.
  • RSC Publishing. (2022). The experimental average refractive index of liquid crystals and its prediction from the anisotropic indices.
  • University of Central Florida. (n.d.). Refractive Indices Of Liquid Crystals And Their Applications In Display And Photonic Devices.
  • chymist.com. (n.d.). Preparation of Cholesteryl Ester Liquid Crystals.
  • Wikipedia. (n.d.). Cholesteryl oleyl carbonate.
  • National Center for Biotechnology Information. (n.d.). Cholesteryl oleyl carbonate. PubChem.
  • Chemsrc. (2025, August 25). Chloromethyl isopropyl carbonate.
  • National Center for Biotechnology Information. (n.d.). Cholesteryl Nonanoate. PubChem.
  • Wikipedia. (n.d.). Cholesteryl nonanoate.
  • Smolecule. (n.d.). Buy Cholesteryl benzoate.
  • Google Patents. (n.d.). Cholesteric compositions.
  • National Center for Biotechnology Information. (n.d.). Cholesteryl Benzoate. PubChem.
  • TMALAB. (n.d.). Cholesteryl Nonanoate.
  • Wikipedia. (n.d.). Cholesteric liquid crystal.
  • ChemicalBook. (n.d.). Cholesteryl oleyl carbonate.
  • NIST. (n.d.). Cholest-5-en-3-ol (3β)-, nonanoate. NIST WebBook.
  • ResearchGate. (n.d.). Chemical structures of a) cholesteryl benzoate, b) 5CB (4‐cyano‐4 -....
  • Creative Proteomics. (n.d.). Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role.
  • PureSynth. (n.d.). Cholesterol Isopropyl Carbonate 95.0%(GC).
  • ChemicalBook. (n.d.). cholesterol isopropyl carbonate(78916-25-3) 13 c nmr.
  • Oxonium Ion. (n.d.). Refractive Index.
  • Starshinechemical. (n.d.). Cholesterol Isopropyl Carbonate.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of Cholesteryl Isopropyl Carbonate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis of cholesteryl isopropyl carbonate, a cholesterol derivative with significant potent...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of cholesteryl isopropyl carbonate, a cholesterol derivative with significant potential in various research and development applications, including drug delivery systems and liquid crystal formulations. The protocol herein details a robust method for the esterification of cholesterol with isopropyl chloroformate. This application note is designed to not only provide a step-by-step procedure but also to offer insights into the rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. Safety precautions, particularly concerning the handling of isopropyl chloroformate, are emphasized throughout.

Introduction

Cholesterol and its derivatives are fundamental components of various biological and materials science applications. The modification of cholesterol's hydroxyl group allows for the fine-tuning of its physicochemical properties, leading to the development of novel compounds with tailored functionalities. Cholesteryl carbonates, a class of cholesterol esters, have garnered interest for their unique properties, including their potential use as components in liquid crystal displays and as hydrophobic moieties in drug delivery systems. The synthesis of these compounds is typically achieved through the reaction of cholesterol with an appropriate chloroformate. This protocol focuses on the synthesis of cholesteryl isopropyl carbonate, a specific derivative that may offer advantages in terms of its lipophilicity and steric profile for various applications.

The reaction proceeds via a nucleophilic acyl substitution, where the hydroxyl group of cholesterol attacks the electrophilic carbonyl carbon of isopropyl chloroformate. The use of a base, such as pyridine, is crucial to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.

Reaction Scheme

The overall reaction for the synthesis of cholesteryl isopropyl carbonate is depicted below:

reaction_scheme cholesterol Cholesterol plus1 + chloroformate Isopropyl Chloroformate arrow Pyridine, Toluene 100 °C product Cholesteryl Isopropyl Carbonate plus2 + hcl Pyridine Hydrochloride

Caption: Synthesis of Cholesteryl Isopropyl Carbonate from Cholesterol.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Cholesterol≥99%Sigma-Aldrich, or equivalent
Isopropyl Chloroformate≥97%Sigma-Aldrich, or equivalentExtremely hazardous, handle with extreme caution. [1][2]
PyridineAnhydrous, ≥99.8%Sigma-Aldrich, or equivalentStore over molecular sieves.
TolueneAnhydrous, ≥99.8%Sigma-Aldrich, or equivalent
Dichloromethane (DCM)ACS GradeFisher Scientific, or equivalentFor workup.
Hydrochloric Acid (HCl)1 M aqueous solutionFisher Scientific, or equivalentFor workup.
Saturated Sodium Bicarbonate (NaHCO₃) solutionPrepare in-houseFor workup.
Brine (saturated NaCl solution)Prepare in-houseFor workup.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Fisher Scientific, or equivalentFor drying.
Ethanol or AcetoneReagent GradeFisher Scientific, or equivalentFor recrystallization.

Safety Precautions

Isopropyl chloroformate is highly toxic, corrosive, and flammable. [1][2][3][4] It can be fatal if inhaled and causes severe skin burns and eye damage.[2][4] All manipulations involving this reagent must be performed in a certified chemical fume hood.[1][2] Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles, must be worn at all times.[1][2] An emergency eyewash and shower station should be readily accessible.[1]

Experimental Protocol

Step 1: Reaction Setup
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cholesterol (5.0 g, 12.9 mmol).

  • Add anhydrous toluene (40 mL) and anhydrous pyridine (5 mL) to the flask.

  • Stir the mixture at room temperature until the cholesterol is completely dissolved.

Rationale: The use of anhydrous solvents and pyridine is critical to prevent the hydrolysis of isopropyl chloroformate and to ensure the reaction proceeds efficiently.[5] Toluene serves as the primary solvent, while pyridine acts as both a solvent and a base to neutralize the HCl byproduct.[1]

Step 2: Addition of Isopropyl Chloroformate
  • In the chemical fume hood, carefully measure isopropyl chloroformate (2.0 mL, 16.8 mmol, 1.3 equivalents) using a glass syringe.

  • Slowly add the isopropyl chloroformate to the stirring cholesterol solution at room temperature. The addition should be done dropwise over a period of 10-15 minutes.

  • A white precipitate (pyridinium hydrochloride) will form upon addition.

Rationale: A slight excess of isopropyl chloroformate is used to ensure the complete conversion of cholesterol. Slow, dropwise addition is important to control the exothermic nature of the reaction.

Step 3: Reaction
  • Heat the reaction mixture to 100 °C using a heating mantle and stir for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate (e.g., 9:1 v/v) eluent system. The disappearance of the cholesterol spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.

Rationale: Heating the reaction mixture increases the reaction rate. A reaction temperature of 100 °C has been shown to be effective for the synthesis of other cholesteryl carbonate derivatives.[1] TLC is a convenient method to monitor the consumption of the starting material and the formation of the product.

Step 4: Workup
  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with dichloromethane (50 mL).

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1 M HCl (2 x 30 mL) to remove excess pyridine.

    • Saturated NaHCO₃ solution (2 x 30 mL) to neutralize any remaining acid.

    • Brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Rationale: The aqueous workup is designed to remove the pyridine catalyst and other water-soluble impurities. The use of a mild base like sodium bicarbonate ensures that the desired ester product is not hydrolyzed.

Step 5: Purification
  • The crude product, a white to off-white solid, can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot ethanol or acetone.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain pure cholesteryl isopropyl carbonate.

Rationale: Recrystallization is an effective method for purifying solid organic compounds by separating them from soluble impurities.[3] The choice of solvent is crucial; the product should be soluble in the hot solvent and sparingly soluble in the cold solvent.

Characterization

The identity and purity of the synthesized cholesteryl isopropyl carbonate can be confirmed by various analytical techniques:

  • Thin-Layer Chromatography (TLC): To assess the purity and compare the Rf value with that of the starting material.

  • Melting Point: A sharp melting point range indicates a high degree of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the cholesterol backbone and the isopropyl group. The proton on the carbon bearing the carbonate will be shifted downfield compared to the proton on the carbon bearing the hydroxyl group in cholesterol.

    • ¹³C NMR: The carbonyl carbon of the carbonate group will have a characteristic chemical shift in the range of 150-160 ppm.[6]

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1735 cm⁻¹ is indicative of the C=O stretch of the carbonate group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve Cholesterol in Toluene & Pyridine B Add Isopropyl Chloroformate A->B C Heat at 100 °C (4-6 hours) B->C D Monitor by TLC C->D E Cool & Dilute with DCM D->E Reaction Complete F Aqueous Washes (HCl, NaHCO₃, Brine) E->F G Dry & Concentrate F->G H Recrystallize G->H I Characterize Product (NMR, IR, MS, MP) H->I

Caption: Workflow for the Synthesis of Cholesteryl Isopropyl Carbonate.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of cholesteryl isopropyl carbonate. By following these procedures and adhering to the stringent safety precautions, researchers can reliably synthesize this valuable cholesterol derivative for their specific applications. The provided rationale for each step aims to empower scientists with the knowledge to troubleshoot and adapt the protocol as needed, fostering a deeper understanding of the chemical transformations involved.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Isopropyl Chloroformate. Retrieved from [Link]

  • Patel, K. M., Morrisett, J. D., & Sparrow, J. T. (1979). A rapid, high yield method for the preparation of cholesteryl esters. Journal of Lipid Research, 20(5), 674–677.
  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Valsynthese SA. (2025, May 26). Material Safety Data Sheet ISOPROPYL CHLOROFORMATE. Retrieved from [Link]

  • Cyberlipid. (n.d.). Cholesterol ester analysis. Retrieved from [Link]

  • PubMed. (1987). Purification and characterization of a human plasma cholesteryl ester transfer protein. Retrieved from [Link]

  • PubMed. (1979). Cholesteryl ester exchange protein in human plasma isolation and characterization. Retrieved from [Link]

  • Pavan, V. Y., et al. (2020).
  • Journal of Materials Research. (2011). Thermotropic behavior of sodium cholesteryl carbonate. Retrieved from [Link]

Sources

Application

Application Note: Formulating Pressure-Sensitive Liquid Crystals with Cholesterol Carbonates

This Application Note provides a comprehensive technical guide for formulating, encapsulating, and applying pressure-sensitive cholesteric liquid crystals (CLCs) derived from cholesterol carbonates.[1] Abstract Cholester...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for formulating, encapsulating, and applying pressure-sensitive cholesteric liquid crystals (CLCs) derived from cholesterol carbonates.[1]

Abstract

Cholesteric liquid crystals (CLCs), also known as chiral nematic liquid crystals, exhibit unique optical properties due to their helical supramolecular structure.[1][2][3][4] While widely recognized for thermochromism (temperature sensitivity), specific formulations of cholesterol esters—particularly Cholesteryl Oleyl Carbonate (COC) , Cholesteryl Nonanoate (CN) , and Cholesteryl Chloride (CC) —exhibit pronounced mechanochromism.[1] This guide details the formulation of a shear-sensitive CLC matrix, the critical microencapsulation process via complex coacervation to enable surface coating, and the mechanism by which mechanical stress modulates the helical pitch to produce visible color shifts.[5]

Mechanism of Action

The optical response of a CLC system is governed by Bragg reflection.[6][7] The molecules arrange in pseudo-layers where the director (orientation axis) rotates slightly between layers, forming a helix. The wavelength of selectively reflected light (


) is directly proportional to the helical pitch (

) and the average refractive index (

):


Where


 is the angle of incidence.
The Pressure/Shear Effect

Unlike pure thermochromic systems where temperature alters the twist angle thermally, mechanochromic systems rely on physical deformation.

  • Shear Stress: Applied force perpendicular to the helical axis distorts the domain orientation, often inducing a transition between the scattering "focal conic" texture and the reflective "planar" texture, or physically compressing the helix pitch.

  • Hydrostatic Pressure: In encapsulated systems, external pressure deforms the capsule, compressing the CLC volume and reducing the pitch length (

    
    ), resulting in a "blue shift" (towards shorter wavelengths).
    
Visualization: Helical Compression Pathway

CLC_Mechanism Unstressed Unstressed State (Pitch = P0) Reflects: Red/Green Stress Applied Shear/Pressure (Mechanical Force) Unstressed->Stress Force Application Deformation Helix Compression / Domain Reorientation Stress->Deformation Strain Transfer Shift Blue Shift (Pitch < P0) Reflects: Blue/Violet Deformation->Shift Bragg Law λ ∝ P Shift->Unstressed Relaxation (Reversible)

Figure 1: Logical pathway of mechanochromic response in cholesteric liquid crystals.[8] Mechanical stress compresses the helical pitch, shifting reflection toward shorter wavelengths.

Materials Selection & Formulation

To achieve high pressure sensitivity at room temperature, we utilize a ternary mixture.[1] Cholesteryl Oleyl Carbonate (COC) acts as the low-melting-point solvent, maintaining the liquid crystalline phase at room temperature. Cholesteryl Nonanoate (CN) provides crystallinity and brightness.[1] Cholesteryl Chloride (CC) is the critical dopant for shear sensitivity, as it tends to unwind the helix and increase susceptibility to mechanical alignment.

Reagents Required[5]
  • Cholesteryl Oleyl Carbonate (COC): (CAS: 17110-51-9) – Base solvent, lowers transition temp.[1]

  • Cholesteryl Nonanoate (CN): (CAS: 1182-66-7) – Structural integrity, color brilliance.[1]

  • Cholesteryl Chloride (CC): (CAS: 910-31-6) – Shear sensitizer.

  • Solvent: Dichloromethane (DCM) or Heptane (for dissolution, optional if melt-mixing).[1]

Protocol 1: Preparation of the Pressure-Sensitive Matrix

Target Formulation (Weight %):

  • COC: 37.5%[1]

  • CN: 37.5%[1]

  • CC: 25.0%[1]

ComponentMass (for 10g Batch)Function
Cholesteryl Oleyl Carbonate3.75 gLowers melting point; fluid base.[1]
Cholesteryl Nonanoate3.75 gEnhances color intensity.[1]
Cholesteryl Chloride2.50 gInduces shear/pressure sensitivity.[1]

Step-by-Step Mixing:

  • Weighing: Accurately weigh the three components into a clean 20mL glass scintillation vial.

  • Melting: Heat the vial using a heat gun or hot plate set to 60°C . The white powders will melt into a cloudy liquid.

  • Homogenization: Swirl the vial gently or use a vortex mixer while hot until the solution is completely clear and isotropic (colorless liquid).

  • Cooling/Annealing: Allow the mixture to cool slowly to room temperature.

    • Observation: As it cools, it will pass through the "Blue" phase (isotropic transition) and settle into a viscous, iridescent state (Cholesteric phase).[1]

    • Validation: Touch the vial.[9] It should show a color change upon firm pressure or rapid shearing (rubbing), distinct from simple body heat transfer.[1]

Microencapsulation Protocol (Complex Coacervation)[2][5][6]

Raw liquid crystals are oily, sticky, and prone to contamination.[1] To use them as a pressure sensor (e.g., in a coating or ink), they must be microencapsulated.[1] We use Complex Coacervation with Gelatin and Gum Arabic.[1][5]

Reagents
  • Gelatin (Type A, acid-processed pork skin): 300 Bloom.[1]

  • Gum Arabic (Acacia powder).

  • Glutaraldehyde (25% solution): Crosslinker (Warning: Toxic/Sensitizer).[1]

  • Acetic Acid (10%) and Sodium Hydroxide (10%) : pH adjustment.[1]

  • Deionized Water. [1]

Protocol 2: Encapsulation Workflow

1. Solution Preparation:

  • Solution A: Dissolve 1.0 g Gelatin in 20 mL warm DI water (50°C). Stir until clear.

  • Solution B: Dissolve 1.0 g Gum Arabic in 20 mL warm DI water (50°C). Stir until clear.

2. Emulsification:

  • Maintain Solution A at 50°C .

  • Add 1.0 g of CLC Mixture (from Protocol 1) to Solution A.

  • High-Shear Mixing: Use a homogenizer or vigorous stirring (1000+ RPM) for 3-5 minutes.

  • Target: Droplet size of 10–30 microns.[1] (Smaller droplets = lower color brightness but higher resolution; Larger droplets = brighter color but lower resolution).[1]

3. Coacervation:

  • Add Solution B (Gum Arabic) to the emulsion. Stir gently (300 RPM).

  • pH Adjustment: The mixture pH is likely ~6.0. Slowly add 10% Acetic Acid dropwise while monitoring pH.

  • Critical Point: At pH 4.5 – 4.8 , electrostatic attraction between positive Gelatin and negative Gum Arabic causes them to precipitate onto the oil droplets, forming the shell.

  • Visual Check: The solution will turn cloudy/turbid.

4. Wall Formation (Gelling):

  • Place the beaker in an ice bath.

  • Cool slowly to <10°C while stirring constantly. This gels the gelatin shell.

  • Time: Hold at low temperature for 30 minutes.

5. Crosslinking (Hardening):

  • While still at <10°C, add 0.5 mL Glutaraldehyde (25%) .

  • Allow to stir for 30 minutes cold.

  • Remove from ice bath and allow to warm to room temperature while stirring overnight. This permanently hardens the capsule walls.

6. Washing:

  • Allow capsules to settle (or centrifuge at low speed, 500g).

  • Decant supernatant and wash with water 3 times.[1]

  • Final Product: An aqueous slurry of pressure-sensitive microcapsules.[1]

Visualization: Coacervation Workflow

Microencapsulation Emulsification 1. Emulsification CLC Oil + Gelatin (aq) (T = 50°C) Mixing 2. Add Gum Arabic (Polyanion) Emulsification->Mixing pH_Drop 3. pH Adjustment (pH 4.5-4.8) Induces Coacervation Mixing->pH_Drop Cooling 4. Cooling (<10°C) Gels the Shell pH_Drop->Cooling Precipitation on Droplets Crosslink 5. Crosslinking (Glutaraldehyde) Hardens Shell Cooling->Crosslink Chemical Bonding

Figure 2: Step-by-step complex coacervation process for encapsulating liquid crystals.

Application & Testing

Protocol 3: Creating a Pressure-Sensitive Coating

Liquid crystals require a black background to absorb transmitted light; otherwise, the reflected colors are washed out.[1]

  • Binder Mixing: Mix the microcapsule slurry (from Protocol 2) with a water-based binder (e.g., PVA - Polyvinyl Alcohol or a clear acrylic medium) in a 1:1 ratio.[1]

  • Substrate Preparation: Paint a card or plastic sheet with high-quality black acrylic paint.[1] Allow to dry completely.[1]

  • Coating: Apply the CLC/Binder mixture over the black substrate using a doctor blade or soft brush.

    • Thickness: Aim for ~50 microns wet thickness.[1]

  • Drying: Allow to air dry. The milky coating will become transparent, revealing the LC color (if in range) or appearing dark.

Validation
  • Shear Test: Rub the surface with a fingernail or stylus.

    • Result: A distinct color trail should appear where pressure was applied, fading back as the molecules relax (time depends on binder viscosity and capsule rigidity).

  • Pressure Test: Press a stamp onto the surface.

    • Result: The compressed area should shift color (e.g., Green

      
       Blue) due to pitch compression.[1]
      

Troubleshooting

IssueProbable CauseCorrective Action
No Color (Clear/Black) Temperature out of range.The COC/CN/CC ratio is temperature-dependent. If too hot, it is isotropic (black).[1] Cool the sample.
Crystallization Too much CN or CB.[1]Remelt the mixture. Ensure COC content is sufficient (>30%) to maintain liquid phase.[1]
Poor Encapsulation pH missed the coacervation window.The window is narrow (pH 4.5–4.8). Use a calibrated pH meter. If solution doesn't turn cloudy, pH is likely too high.[1]
Capsules Break Insufficient crosslinking.Increase Glutaraldehyde reaction time or concentration.[1]

References

  • University of Wisconsin-Madison (MRSEC). Preparation of Cholesteryl Ester Liquid Crystals.[1] (Detailed ratios for thermal and pressure variants).

  • NASA Technical Reports Server. Shear-Sensitive Liquid Crystal Coating Method.[1][4] (Mechanism of shear/pitch interaction).[10]

  • Chymist.com. Preparation of Cholesteryl Ester Liquid Crystals.[1] (Specific COC/CN/CC ratios for pressure sensitivity).

  • SpotSee. The Shear – Sensitive Liquid Crystal Coating Method.[1][10] (Application in aerodynamics and stress testing).[1]

  • Journal of Applied Physics.Modeling the effects of microencapsulation on the electro-optic behavior of polymer cholesteric liquid crystal flakes.

Sources

Method

Application Note: Cholesteryl Isopropyl Carbonate Coating Techniques for Thermal Mapping

[1] Part 1: Executive Summary & Core Directive Cholesteryl Isopropyl Carbonate (CIC) is a distinct cholesteric liquid crystal (CLC) ester used in high-precision thermography.[1] Unlike broad-range commercial slurries, CI...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Core Directive

Cholesteryl Isopropyl Carbonate (CIC) is a distinct cholesteric liquid crystal (CLC) ester used in high-precision thermography.[1] Unlike broad-range commercial slurries, CIC-based formulations are valued for their specific optical activity and stability in intermediate-to-high temperature regimes (often modifying ranges in mixtures with cholesteryl nonanoate or oleyl carbonate).[2][1]

This guide deviates from standard "slurry-and-paint" instructions. It provides a formulation-to-field protocol for creating custom, high-resolution thermal maps using raw CIC crystals.[2][1] We focus on the solvent-based spray deposition technique , which yields superior spatial resolution (<10 µm) and faster response times (<100 ms) compared to encapsulated inks.[2][1]

Part 2: Scientific Principles & Mechanism[1][2]

The Physics of Color Response

CIC operates on the principle of Bragg Reflection within a helical supramolecular structure. As a cholesteric liquid crystal, CIC molecules self-assemble into layered planes where the molecular director rotates slightly between each layer, forming a helix.[2][3][4]

  • Helical Pitch (

    
    ):  The distance required for the director to rotate 360°.[3]
    
  • Thermochromism: As temperature (

    
    ) increases, the thermal energy alters the twist angle between layers, typically causing the pitch (
    
    
    
    ) to contract.[2]
  • Selective Reflection: The crystal reflects light where the wavelength (

    
    ) matches the pitch condition:
    
    
    
    
    Where
    
    
    is the average refractive index and
    
    
    is the angle of incidence.

Key Insight: CIC is often used as a range modifier .[2] While pure CIC has a high melting point (~109°C) [1], it is frequently co-dissolved with lower-melting esters (e.g., Cholesteryl Oleyl Carbonate) to create eutectic mixtures that exhibit stable mesophases at physiological or industrial operating temperatures (20°C–60°C).[2][1]

Mechanism Diagram

CIC_Mechanism cluster_0 Thermal Stimulus cluster_1 Molecular Response cluster_2 Optical Output Heat Temperature Increase (+ΔT) Helix Helical Structure (CIC Molecules) Heat->Helix Energy Transfer Pitch Pitch Contraction (↓ p) Helix->Pitch Twist Angle Change Bragg Bragg Reflection (λ = n·p) Pitch->Bragg Modulates λ Color Blue Shift (Red → Green → Blue) Bragg->Color Visual Output

Figure 1: Mechanistic pathway of CIC thermochromism.[1] Thermal energy alters the helical pitch, shifting the reflected wavelength toward the blue spectrum.[5]

Part 3: Material Formulation & Preparation[2][6]

Critical Warning: Pure CIC is a solid crystalline powder at room temperature.[2] For thermal mapping below 100°C, it must be formulated into a mixture.[2]

Standard Formulation (Example for ~30-35°C Range)

To create a sensor active near body temperature, mix CIC with "softer" esters.[2][1]

ComponentRoleMass Fraction (Approx.)
Cholesteryl Oleyl Carbonate (COC) Low-temp base (liquid at RT)40 - 50%
Cholesteryl Pelargonate (Nonanoate) Sharpens color play30 - 40%
Cholesteryl Isopropyl Carbonate (CIC) Range Shifter / Stabilizer 10 - 20%

Note: Increasing CIC content generally shifts the "event temperature" (start of color play) higher.

Solvent Selection

Direct coating requires dissolving the LC mixture.

  • Primary Solvent: Chloroform (High volatility, excellent solubility).[2] Safety: Toxic, requires fume hood.[2][1]

  • Alternative: Petroleum Ether (boiling range 40-60°C) or Dichloromethane .[2][1]

Part 4: Experimental Protocol

Phase 1: Surface Preparation (The Black Body)

The LC film is transparent; it reflects specific wavelengths but transmits others. Without a black background, the transmitted light reflects off the substrate, washing out the signal.[2]

  • Clean Substrate: Degrease surface with Isopropyl Alcohol (IPA).[2] Ensure no residue remains.[2]

  • Apply Black Backing:

    • Option A (Paint): Airbrush a thin layer of matte black water-based paint (e.g., blackboard paint).[2][1] Solvent-based paints may interact with the LC layer.[2][6]

    • Option B (Ink): Use a high-emissivity black ink (ε > 0.95).[2][1]

  • Cure: Allow backing to dry completely (2-4 hours). Any trapped moisture will disrupt the LC alignment.

Phase 2: CIC Solution Preparation
  • Weigh the LC components (CIC, COC, etc.) into a glass vial.[2]

  • Heat the vial gently (using a heat gun or water bath at ~60°C) until the mixture melts into a clear, isotropic liquid. Stir well.

  • Add solvent (Chloroform) to create a 5% to 10% w/v solution .[2]

    • Ratio: 1g LC mixture : 10-20 mL Solvent.[2][1]

    • Why? High dilution ensures a thin, uniform film upon evaporation.[2]

Phase 3: Spray Coating (Airbrush Technique)

Equipment: Double-action airbrush, Nitrogen gas supply (20-30 psi).[2][1]

  • Load: Transfer the warm LC solution to the airbrush cup.

  • Distance: Hold the airbrush 15-20 cm from the target.

  • Application: Apply in "wet" passes. The surface should look wet momentarily, then instantly matte as the solvent flashes off.[2]

    • Target Thickness:10–20 microns .[2]

    • Too Thin: Colors will be faint.[2]

    • Too Thick: Texture becomes "milky," reducing spatial resolution.[2]

  • Annealing (Crucial): After spraying, heat the surface briefly with a heat gun (above the isotropic point, ~50-60°C) and let it cool.[2] This "resets" the molecular alignment and removes residual solvent.

Phase 4: Workflow Diagram

Coating_Protocol cluster_Prep 1. Surface Prep cluster_Soln 2. Formulation cluster_App 3. Application Start Start: Raw Materials Clean Degrease Substrate (IPA Wash) Start->Clean Weigh Weigh CIC + Modifiers Start->Weigh Black Apply Matte Black Base Coat Clean->Black Dry Cure/Dry Completely Black->Dry Spray Airbrush Deposition (Wet Passes) Dry->Spray Substrate Ready Melt Melt to Isotropic (Mix Components) Weigh->Melt Dissolve Dissolve in Chloroform (5-10% w/v) Melt->Dissolve Dissolve->Spray Solution Ready Evap Solvent Flash-Off Spray->Evap Anneal Thermal Annealing (Heat > Isotropic Point) Evap->Anneal End Ready for Thermal Mapping Anneal->End

Figure 2: Step-by-step workflow for creating high-fidelity CIC thermal mapping layers.

Part 5: Data Acquisition & Calibration[1][2]

Lighting Setup
  • Source: High-CRI (Color Rendering Index) White LED or Halogen.[2][1]

  • Geometry: Place lights at 45° to the surface. Place camera at (perpendicular) to minimize surface glare (specular reflection) while maximizing Bragg reflection.[1]

  • Filtration: Use Cross-Polarization (polarizer on light, analyzer on camera) to eliminate surface glare, leaving only the LC signal.[2]

Interpretation Table

Colors appear in a predictable sequence as temperature rises through the "Event Range."

ColorPhase StatusTemperature Relative to Event Start
Black Solid / SmecticBelow Range (

)
Red Cholesteric (Long Pitch)Start of Range (

)
Green Cholesteric (Medium Pitch)Mid-Range (

)
Blue Cholesteric (Short Pitch)Upper Range (

)
Black Isotropic LiquidAbove Range (

)

Part 6: Troubleshooting & Integrity

IssueProbable CauseCorrective Action
Dull / Faint Colors Coating too thin or insufficient black backing.[2][1]Apply one more pass of LC; verify black base opacity.
"Milky" Haze Coating too thick or solvent trapped.[2]Anneal the surface (heat to isotropic and cool). Reduce spray flow.[2]
Color Drift Chemical contamination or UV damage.[2]Use fresh solution. Shield from direct sunlight/UV.[2]
Hysteresis Mechanical stress or impure mixture.[2]Ensure surface is static.[2] Use high-purity (>98%) esters.

Part 7: References

  • ChemicalBook. (n.d.).[2] Cholesterol Isopropyl Carbonate Properties and Melting Point.[2] Retrieved from [1]

  • University of Wisconsin-Madison MRSEC. (n.d.).[2] Preparation of Cholesteryl Ester Liquid Crystals.[2][7][8] Retrieved from [1]

  • Hallcrest. (n.d.).[2] Handbook of Thermochromic Liquid Crystal Technology. (General reference for LCT methodology).

  • ResearchGate. (2022).[2] Thermotropic Liquid Crystals for Temperature Mapping.[2][9] Retrieved from

  • Ashland. (n.d.).[2] Colorflow Liquid Crystals Formulation Guide.[2] Retrieved from [1]

(Note: Specific melting points and solubility data are derived from standard chemical safety data sheets and academic protocols cited above.)

Sources

Application

Application Notes and Protocols for the Formulation of Encapsulated Liquid Crystals

Introduction: The Rationale for Encapsulating Liquid Crystalline Materials Liquid crystals (LCs) represent a unique state of matter, exhibiting both the fluidity of a liquid and the long-range molecular order of a solid....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Encapsulating Liquid Crystalline Materials

Liquid crystals (LCs) represent a unique state of matter, exhibiting both the fluidity of a liquid and the long-range molecular order of a solid.[1][2] This anisotropy allows their optical properties to be readily modulated by external stimuli such as electric fields, temperature, and light, making them foundational materials for display technologies, sensors, and smart fabrics.[1][2][3] However, the inherent fluidity of LCs presents significant challenges in terms of stability and versatility for many advanced applications.[1][2][3] Encapsulation, the process of enveloping LC droplets within a solid polymer shell, addresses these limitations.[1][2] This creates robust microcapsules (LC-Ms) where the LC core retains its responsive properties while being protected from the external environment.[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the primary methods for formulating encapsulated liquid crystals. We will delve into the scientific principles, provide detailed, field-proven protocols, and discuss the critical parameters that govern the final properties of the microcapsules.

I. Emulsion-Based Encapsulation Strategies

Emulsification is a cornerstone of liquid crystal encapsulation, involving the dispersion of an immiscible LC phase into a continuous phase, typically aqueous, to form droplets.[1] The stabilization of this emulsion and subsequent solidification of a shell around the LC droplets are the critical steps that define the final microcapsule characteristics.

A. Emulsion Solvent Evaporation

The emulsion solvent evaporation method is a widely used technique for preparing microcapsules.[4] It is particularly effective for encapsulating hydrophobic drugs and materials within polymer matrices.[4]

1. Scientific Principles:

This method relies on the principle of phase separation induced by solvent removal.[5] A polymer and the liquid crystal are co-dissolved in a volatile organic solvent that is immiscible with the continuous phase (e.g., water). This "oil" phase is then emulsified in the aqueous phase containing a surfactant or stabilizer. The subsequent evaporation of the volatile solvent causes the polymer to precipitate at the oil-water interface, forming a solid shell around the liquid crystal droplet.[1][2]

Causality of Experimental Choices:

  • Solvent Selection: The choice of the volatile organic solvent is critical. It must be a good solvent for both the polymer and the liquid crystal, have a low boiling point for easy evaporation, and be immiscible with the continuous phase. Dichloromethane is a common choice due to its volatility.[6]

  • Polymer Choice: The encapsulating polymer (e.g., PMMA, PLGA) determines the mechanical strength, permeability, and biocompatibility of the shell.[1][4]

  • Surfactant/Stabilizer: The surfactant stabilizes the emulsion, preventing droplet coalescence. The type and concentration of the surfactant influence the final particle size and stability of the microcapsules.[5]

2. Experimental Protocol: Emulsion Solvent Evaporation

  • Organic Phase Preparation:

    • Dissolve 100 mg of the chosen polymer (e.g., Polymethyl methacrylate - PMMA) and 200 mg of the liquid crystal in 2 mL of a volatile organic solvent (e.g., dichloromethane).

    • Ensure complete dissolution by gentle vortexing or sonication.

  • Aqueous Phase Preparation:

    • Prepare a 1% (w/v) aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA).

    • Stir the solution until the PVA is fully dissolved.

  • Emulsification:

    • Add the organic phase to 20 mL of the aqueous phase.

    • Homogenize the mixture using a high-speed stirrer or ultrasonicator to form an oil-in-water (o/w) emulsion. The stirring speed and time will influence the droplet size.[2]

  • Solvent Evaporation:

    • Continuously stir the emulsion at room temperature for several hours (typically 4-6 hours) to allow for the complete evaporation of the organic solvent. This can be performed in a fume hood to ensure efficient solvent removal.

  • Microcapsule Collection and Washing:

    • Collect the formed microcapsules by centrifugation.

    • Wash the microcapsules several times with deionized water to remove any residual stabilizer and unencapsulated material.

  • Drying:

    • Lyophilize or air-dry the washed microcapsules to obtain a free-flowing powder.

3. Key Parameters and Their Impact:

ParameterEffect on Microcapsule Properties
Stirring Rate/Sonication Power Higher energy input leads to smaller droplet size.[2]
Polymer Concentration Affects shell thickness and release characteristics.
LC to Polymer Ratio Influences the core-to-shell ratio and encapsulation efficiency.
Stabilizer Concentration Affects droplet stability and final particle size distribution.

4. Workflow Diagram:

EmulsionSolventEvaporation cluster_prep Phase Preparation OrganicPhase Dissolve Polymer & LC in Volatile Solvent Emulsification Emulsification (High-Speed Stirring/Sonication) OrganicPhase->Emulsification AqueousPhase Prepare Stabilizer Solution (e.g., PVA) AqueousPhase->Emulsification Evaporation Solvent Evaporation (Continuous Stirring) Emulsification->Evaporation Collection Collection & Washing (Centrifugation) Evaporation->Collection Drying Drying (Lyophilization) Collection->Drying FinalProduct Encapsulated LC Powder Drying->FinalProduct

Caption: Workflow for Emulsion Solvent Evaporation.

B. Microfluidics

Microfluidics offers precise control over droplet generation, leading to the production of highly monodisperse microcapsules.[7][8]

1. Scientific Principles:

Microfluidic devices utilize micro-channels to manipulate small volumes of fluids.[9] Droplets are formed at the junction of two immiscible fluid streams (e.g., the LC "oil" phase and the aqueous continuous phase).[8] The droplet size and generation frequency can be precisely controlled by adjusting the flow rates of the two phases.[7][9]

Causality of Experimental Choices:

  • Device Geometry: T-junctions and flow-focusing geometries are commonly used for droplet generation.[8] The dimensions of the microchannels directly influence the size of the resulting droplets.

  • Flow Rates: The ratio of the flow rates of the dispersed and continuous phases is a key parameter for controlling droplet size.[7]

  • Surface Properties: The surface properties of the microchannels are important for preventing wetting and ensuring stable droplet formation.[7][10]

2. Experimental Protocol: Microfluidic Encapsulation

  • Device Preparation:

    • Fabricate or procure a microfluidic device with a T-junction or flow-focusing geometry.

    • Ensure the device is clean and, if necessary, treat the channels to achieve the desired surface properties.

  • Fluid Preparation:

    • Prepare the liquid crystal phase (dispersed phase) and the aqueous continuous phase containing a surfactant.

    • Load each phase into separate syringe pumps.

  • Droplet Generation:

    • Connect the syringe pumps to the inlets of the microfluidic device.

    • Set the desired flow rates for both phases to initiate droplet formation.

    • Collect the generated emulsion in a vial.

  • Shell Formation:

    • The collected emulsion can be subjected to a secondary process, such as solvent evaporation or photopolymerization of monomers included in the dispersed or continuous phase, to form the solid shell.

3. Key Parameters and Their Impact:

ParameterEffect on Microcapsule Properties
Flow Rate Ratio (Dispersed/Continuous) Directly controls the droplet size.[7]
Channel Dimensions Determines the range of achievable droplet sizes.
Interfacial Tension Influences droplet breakup and stability.

4. Workflow Diagram:

MicrofluidicsWorkflow cluster_input Fluid Input LC_Phase Liquid Crystal Phase (Dispersed) Microfluidic_Device Microfluidic Device (T-Junction/Flow-Focusing) LC_Phase->Microfluidic_Device Aqueous_Phase Aqueous Phase (Continuous) Aqueous_Phase->Microfluidic_Device Droplet_Generation Monodisperse Droplet Generation Microfluidic_Device->Droplet_Generation Collection Emulsion Collection Droplet_Generation->Collection Shell_Formation Shell Formation (e.g., Polymerization) Collection->Shell_Formation Final_Product Monodisperse Encapsulated LC Shell_Formation->Final_Product

Caption: Microfluidic Encapsulation Workflow.

II. Interfacial Polymerization

Interfacial polymerization is a powerful technique for creating a thin, robust polymer shell at the interface of two immiscible liquids.[11]

1. Scientific Principles:

This method involves a polymerization reaction that occurs at the liquid-liquid interface.[11] Typically, one monomer is dissolved in the liquid crystal phase, and a complementary monomer is dissolved in the continuous aqueous phase. When the two phases are brought into contact (usually through emulsification), the monomers react at the interface, forming a polymer film that encapsulates the liquid crystal droplet.[12]

Causality of Experimental Choices:

  • Monomer Reactivity: The chosen monomers should be highly reactive and their reaction should be confined to the interface. Diisocyanates and diamines are a common pair for forming polyurea shells.[12]

  • Emulsification Conditions: The emulsification process creates the large interfacial area necessary for the polymerization reaction to proceed efficiently.[12]

2. Experimental Protocol: Interfacial Polymerization

  • Oil Phase Preparation:

    • Dissolve a diisocyanate monomer (e.g., isophorone diisocyanate) in the liquid crystal.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution containing a surfactant and a diamine monomer.

  • Emulsification and Polymerization:

    • Add the oil phase to the aqueous phase and emulsify with stirring.

    • The polymerization reaction will commence at the interface of the droplets, forming the microcapsule shell.

    • Continue stirring for a specified period to ensure complete reaction.

  • Capsule Collection and Washing:

    • Collect and wash the microcapsules as described in the emulsion solvent evaporation protocol.

3. Key Parameters and Their Impact:

ParameterEffect on Microcapsule Properties
Monomer Concentration Affects shell thickness and permeability.
Stirring Speed Influences droplet size and shell uniformity.[12]
Reaction Time Determines the degree of polymerization and shell integrity.

4. Workflow Diagram:

InterfacialPolymerization cluster_prep Monomer Preparation OilPhase Dissolve Monomer A (e.g., Diisocyanate) in LC Emulsification Emulsification OilPhase->Emulsification AqueousPhase Dissolve Monomer B (e.g., Diamine) in Water AqueousPhase->Emulsification Polymerization Polymerization at Interface Emulsification->Polymerization Curing Curing/Reaction Completion Polymerization->Curing Collection Collection & Washing Curing->Collection FinalProduct Encapsulated LC Collection->FinalProduct

Caption: Interfacial Polymerization Workflow.

III. Complex Coacervation

Complex coacervation is a phase separation phenomenon that can be used to encapsulate liquid crystals, particularly for applications like thermochromic materials.[13][14]

1. Scientific Principles:

This process involves the interaction of two oppositely charged polymers in an aqueous solution, typically a protein like gelatin and a polysaccharide like gum arabic.[15][16] By adjusting the pH of the emulsion containing the liquid crystal droplets, the two polymers form a complex that phase-separates and deposits as a liquid shell around the LC droplets.[14][17] This shell is then solidified by cross-linking.

Causality of Experimental Choices:

  • Polymer Selection: Gelatin and gum arabic are a classic pair due to their opposite charges at a specific pH range and their biocompatibility.[14][18]

  • pH Control: Precise pH adjustment is crucial to induce the electrostatic interaction and subsequent coacervation of the polymers.[14][17]

  • Cross-linking Agent: Glutaraldehyde is a common cross-linking agent used to harden the gelatin-based shell, making the microcapsules stable.[15]

2. Experimental Protocol: Complex Coacervation

  • Emulsification:

    • Disperse the liquid crystal in an aqueous solution of gum arabic to form an o/w emulsion.

  • Coacervation:

    • Add an aqueous solution of gelatin to the emulsion.

    • Slowly adjust the pH of the mixture to approximately 4.0 with an acid (e.g., acetic acid) while stirring. This will induce the formation of the coacervate complex, which will deposit around the LC droplets.

  • Shell Hardening:

    • Cool the mixture to below 10°C to gel the coacervate shell.

    • Add a cross-linking agent (e.g., glutaraldehyde) and allow the reaction to proceed for several hours to harden the shell.

  • Capsule Collection and Washing:

    • Collect and wash the microcapsules.

3. Key Parameters and Their Impact:

ParameterEffect on Microcapsule Properties
pH Critical for inducing coacervation.[14][17]
Polymer Ratio Affects the composition and thickness of the shell.
Cooling Rate Influences the gelation and uniformity of the shell.
Cross-linker Concentration Determines the degree of shell hardening and stability.

4. Workflow Diagram:

ComplexCoacervation Emulsification Emulsify LC in Polymer A Solution (e.g., Gum Arabic) AddPolymerB Add Polymer B Solution (e.g., Gelatin) Emulsification->AddPolymerB pH_Adjust Adjust pH to Induce Coacervation AddPolymerB->pH_Adjust Cooling Cool to Gel Shell pH_Adjust->Cooling Crosslinking Add Cross-linker to Harden Shell Cooling->Crosslinking Collection Collection & Washing Crosslinking->Collection FinalProduct Encapsulated LC Collection->FinalProduct

Caption: Complex Coacervation Workflow.

IV. Characterization of Encapsulated Liquid Crystals

Thorough characterization is essential to ensure that the formulated microcapsules meet the desired specifications for their intended application.

1. Characterization Techniques:

TechniqueInformation Obtained
Optical Microscopy/Polarized Light Microscopy (PLM) Visual confirmation of encapsulation, particle morphology, and the liquid crystalline phase within the capsules.[19]
Scanning Electron Microscopy (SEM) High-resolution imaging of the surface morphology, size, and shape of the microcapsules.[20]
Transmission Electron Microscopy (TEM) Imaging of the internal structure, including the core-shell architecture and shell thickness.[20][21]
Dynamic Light Scattering (DLS) Measurement of the particle size distribution and polydispersity index of the microcapsules in suspension.[21]
Differential Scanning Calorimetry (DSC) Determination of the phase transition temperatures of the encapsulated liquid crystal, providing information on its thermal behavior.[19][20]
Thermogravimetric Analysis (TGA) Quantification of the liquid crystal content within the microcapsules.[20]

2. Generalized Characterization Protocols:

  • Microscopy (SEM/TEM):

    • Prepare a dilute suspension of the microcapsules.

    • For SEM, deposit a drop of the suspension onto a stub, allow it to dry, and then sputter-coat with a conductive material (e.g., gold or platinum).[20]

    • For TEM, deposit a drop onto a carbon-coated grid and allow it to dry.

    • Image the samples using the respective microscope.

  • Particle Size Analysis (DLS):

    • Prepare a dilute, well-dispersed suspension of the microcapsules in a suitable solvent (usually deionized water).

    • Analyze the sample using a DLS instrument to obtain the size distribution.

  • Thermal Analysis (DSC/TGA):

    • Accurately weigh a small amount of the dried microcapsule powder into an aluminum pan.

    • For DSC, heat the sample at a controlled rate (e.g., 5°C/min) and record the heat flow to identify phase transitions.[20]

    • For TGA, heat the sample at a controlled rate (e.g., 10°C/min) and record the weight loss to determine the LC content.[20]

V. Applications in Drug Delivery and Beyond

The unique properties of encapsulated liquid crystals make them promising for a variety of applications.

  • Drug Delivery: Liquid crystalline systems are being explored as carriers for both hydrophilic and lipophilic drugs.[22][23] The ordered structure of the LC core can provide sustained release profiles.[19][24] Encapsulation further enhances their utility by protecting the drug and allowing for targeted delivery.

  • Stimuli-Responsive Systems: The responsiveness of the LC core to external stimuli can be harnessed for "on-demand" drug release.[25] For example, a temperature change could trigger a phase transition in the LC, altering its permeability and releasing the encapsulated drug.[25]

  • Sensors: Encapsulated liquid crystals are used in sensors where a change in the environment (e.g., temperature, pH, presence of a specific analyte) causes a change in the optical properties of the LC, resulting in a visual signal.[1][21][26]

  • Smart Textiles and Anti-Counterfeiting: The color-changing properties of encapsulated cholesteric liquid crystals are utilized in smart fabrics that respond to temperature and in anti-counterfeiting applications.[1][2][14]

Conclusion

The encapsulation of liquid crystals is a versatile technology that expands their applicability beyond traditional displays. The choice of encapsulation method—be it emulsion solvent evaporation, microfluidics, interfacial polymerization, or complex coacervation—depends on the desired microcapsule properties, such as size, shell material, and release characteristics. By carefully controlling the formulation parameters and thoroughly characterizing the resulting microcapsules, researchers can develop advanced materials for a wide range of applications, from controlled drug delivery to innovative sensing platforms.

References

Sources

Method

Application Note: Preparation and Characterization of Binary Cholesteric Liquid Crystal Mixtures

This Application Note is designed for researchers in materials science and formulation chemistry. It details the preparation of a binary liquid crystal system comprising Cholesteryl Pelargonate (CP) and Cholesteryl Isopr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in materials science and formulation chemistry. It details the preparation of a binary liquid crystal system comprising Cholesteryl Pelargonate (CP) and Cholesteryl Isopropyl Carbonate (CIPC) .

Executive Summary & Scientific Rationale

The preparation of binary mixtures of cholesterol derivatives is a fundamental technique in the development of Thermotropic Liquid Crystals (TLCs) . While pure Cholesteryl Pelargonate (also known as Cholesteryl Nonanoate) exhibits a cholesteric mesophase only at elevated temperatures (~78–91°C), mixing it with compatible mesogens like Cholesteryl Isopropyl Carbonate allows for the tuning of:

  • Phase Transition Temperatures: Exploiting eutectic behavior to depress the melting point (

    
    ) and clearing point (
    
    
    
    ).
  • Helical Pitch (

    
    ):  Modifying the selective reflection wavelength (
    
    
    
    ), thereby altering the color-play response to temperature.

Note on Nomenclature: In this protocol, "Isopropyl Carbonate" refers to Cholesteryl Isopropyl Carbonate (CIPC), the compatible steroid derivative. If the user intends to use Diisopropyl Carbonate (a solvent), please refer to Section 5 (Solvent Casting).

Materials & Specifications

ComponentAbbr.CAS No.Molecular WeightPhase Behavior (Pure)*
Cholesteryl Pelargonate CP1182-66-7526.9 g/mol Smectic (77°C)

Cholesteric (79°C)

Isotropic (92°C)
Cholesteryl Isopropyl Carbonate CIPC78916-25-3486.8 g/mol Crystalline solid (Melting point varies by polymorph, typically ~80–100°C range)

*Transition temperatures are approximate and depend on purity and thermal history.

Experimental Protocols

Method A: Isotropic Melt Blending (Preferred)

Best for: Bulk preparation (>100 mg), avoiding solvent impurities, and ensuring thermodynamic equilibrium.

Step 1: Gravimetric Preparation
  • Calculate the required mass fractions (

    
    ) for the desired stoichiometry (e.g., 50:50 wt%).
    
  • Use an analytical balance (precision

    
     mg).
    
  • Weigh the higher melting component (CP ) first into a pre-cleaned borosilicate glass vial.

  • Add CIPC to the same vial.

Step 2: Isotropic Homogenization
  • Place the vial on a hot plate or heating block set to 100°C .

    • Rationale: This temperature is above the clearing point (

      
      ) of CP (92°C), ensuring both components enter the isotropic liquid phase . Mixing in the mesophase (liquid crystal state) is inefficient due to high viscosity and domain boundaries.
      
  • Allow the solids to melt completely (approx. 2–5 minutes).

  • Vortex the vial for 30 seconds while hot to ensure molecular-level dispersion.

Step 3: Thermal Annealing
  • Turn off the heat and allow the vial to cool slowly to room temperature on the block.

    • Rationale: Rapid quenching can trap non-equilibrium defects or amorphous states. Slow cooling allows the formation of the cholesteric focal-conic texture.

  • Cycle: Re-heat to isotropic and cool again (2 cycles total) to guarantee homogeneity.

Method B: Solvent Casting (High Precision)

Best for: Thin films, surface coatings, or very small quantities (<20 mg).

  • Dissolve CP and CIPC in Dichloromethane (DCM) or Chloroform (HPLC Grade) at a concentration of 10 mg/mL.

  • Mix the two stock solutions in the desired volumetric ratio.

  • Drop-cast onto the substrate (glass slide/wafer).

  • Evaporate solvent under vacuum at 40°C for 4 hours.

    • Critical Control: Residual solvent acts as a plasticizer, drastically lowering transition temperatures and invalidating data.

Workflow Visualization

The following diagram illustrates the logical flow of the Melt Blending methodology, ensuring phase integrity.

LC_Preparation Start Start: Raw Materials Weigh Gravimetric Weighing (Precision ±0.1 mg) Start->Weigh Heat Heat to T > 95°C (Isotropic Phase) Weigh->Heat Combine Mix Vortex Mixing (Homogenization) Heat->Mix T > T_clearing Cool Controlled Cooling (1°C/min) Mix->Cool Check Check Homogeneity (POM) Cool->Check Anneal Re-Heat & Anneal Check->Anneal If domains visible Final Final Binary Mixture Check->Final Uniform texture Anneal->Cool

Caption: Figure 1. Isotropic melt-blending workflow for ensuring thermodynamic equilibrium in binary liquid crystal mixtures.

Characterization & Validation

Polarized Optical Microscopy (POM)
  • Setup: Cross-polarizers with a hot stage (Linkam or similar).

  • Procedure:

    • Sandwich a small drop of the mixture between a glass slide and a cover slip.

    • Heat to isotropic (>95°C) and cool at 2°C/min.

  • Expected Textures:

    • Isotropic: Black (extinct).

    • Cholesteric: Oily streaks or Grandjean planar texture (iridescent).

    • Smectic (if present): Focal-conic fans (usually at lower temps for CP-rich phases).

  • Validation: If "islands" of different textures appear simultaneously at a fixed temperature, the mixture is inhomogeneous . Repeat Step 3 (Annealing).

Differential Scanning Calorimetry (DSC)
  • Protocol:

    • Load 3–5 mg of sample into an aluminum pan.

    • Run 1: Heat to 110°C (erase thermal history).

    • Run 2: Cool to 0°C at 5°C/min (record crystallization/mesophase formation).

    • Run 3: Heat to 110°C at 5°C/min (record melting/clearing).

  • Data Output: Construct a phase diagram (

    
     vs. Concentration). The Eutectic Point  is the composition with the lowest melting temperature, crucial for low-temperature applications.
    

Data Summary: CP Phase Transitions

The following table summarizes the baseline data for the primary component, Cholesteryl Pelargonate, to be used as a reference standard.

Transition TypeSymbolTemperature (°C)Enthalpy (

)
Observation (POM)
Melting

~77.5HighSolid crystal

Viscous fluid
Smectic-Cholesteric

~79.0LowFocal conic

Oily streaks
Clearing Point

~92.4ModerateIridescence

Black

Data Source: Gajghate et al. (2021) [1].[1][2]

References

  • Gajghate, V., & Kanwar, A. (2021).[2] Effect of Temperature and Concentration on the Physical Properties of Cholesteryl Pelargonate Near Transition Temperatures. Journal of Scientific Research, 13(2), 483-493.[1] Link

  • University of Wisconsin-Madison MRSEC. (n.d.). Preparation of Cholesteryl Ester Liquid Crystals. Education and Outreach. Link

  • Liberko, C. A., & Shearer, J. (2000). Preparation of a Surface-Oriented Liquid Crystal. Journal of Chemical Education, 77(10), 1370. Link

  • MDPI Materials. (2020). Binary Liquid Crystal Mixtures Based on Schiff Base Derivatives. Materials, 13(3). Link

Sources

Application

Harnessing the Optical Properties of Cholesteryl Isopropyl Carbonate in Advanced Sensor Development

An Application Guide for Researchers As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practical protocols for utilizing cholesteryl isopropyl carbonate in the fabrication of optical sensors. This document moves beyond simple instructions to explain the underlying scientific rationale, ensuring that the methodologies are not just followed, but understood.

Section 1: Foundational Principles: The Allure of the Cholesteric Phase

Cholesteric liquid crystals (CLCs), also known as chiral nematic liquid crystals, represent a unique state of matter where molecules exhibit a helical arrangement.[1] This periodicity, referred to as the helical pitch (P), is the cornerstone of their application in optical sensing. The structure functions as a one-dimensional photonic crystal, selectively reflecting light of a specific wavelength (λ) that satisfies the Bragg condition: λ = n * P, where 'n' is the average refractive index.

This direct relationship means any external stimulus that alters the helical pitch will induce a corresponding, and often visually perceptible, shift in the reflected color. Cholesteryl derivatives, due to their inherent chirality and sensitivity to environmental changes, are exemplary materials for forming these CLC structures.[2][3] An increase in temperature or the absorption of solvent molecules can cause the pitch to expand or contract, providing a direct optical readout of the change.[2][4]

Sensing_Mechanism cluster_0 Initial State cluster_1 Analyte Interaction cluster_2 Final State node_initial CLC Structure Pitch = P₀ Reflects λ₀ node_final node_final node_initial->node_final Pitch Elongation node_analyte VOC Analyte node_analyte->node_initial:f0  Diffusion &  Intercalation

Caption: Mechanism of vapochromic sensing in a cholesteric liquid crystal.

Protocol 1: Fabrication of a CLC Vapochromic Sensor Film

This protocol details the creation of a polymer-stabilized CLC film, which enhances mechanical stability and sensor reusability. [5] Materials:

  • Cholesteryl Isopropyl Carbonate

  • Cholesteryl Oleyl Carbonate [6]* Cholesteryl Nonanoate

  • Reactive Mesogen (e.g., RM257) [6]* Photoinitiator (e.g., Irgacure 651) [6]* Anhydrous Tetrahydrofuran (THF)

  • Glass microscope slides

  • UV Curing Lamp (365 nm)

Procedure:

  • Mixture Preparation: In a clean glass vial, create a CLC mixture by weight. A typical starting formulation for room temperature operation is:

    • 45% Cholesteryl Oleyl Carbonate

    • 30% Cholesteryl Isopropyl Carbonate

    • 25% Cholesteryl Nonanoate

    Scientist's Note: The ratio of cholesteryl derivatives is critical. It defines the baseline color and operational temperature range of the sensor. Adjusting these ratios allows for tuning the sensor to specific needs. [2][7]

  • Addition of Polymer Precursors: To the CLC mixture, add:

    • 5 wt% Reactive Mesogen (RM257)

    • 0.5 wt% Photoinitiator

    Rationale: The reactive mesogen will form a polymer network upon UV exposure, locking the liquid crystal in its cholesteric phase and providing a robust, solid-state sensor film. [5][8]

  • Homogenization: Add a minimal amount of THF to fully dissolve all components. Gently heat the vial to 60-70 °C (the isotropic phase temperature) and sonicate for 20 minutes to ensure a perfectly homogenous solution. [6]

  • Substrate Coating:

    • Place a clean glass slide on a spin coater.

    • Dispense a small amount of the warm CLC solution onto the center of the slide.

    • Spin coat at 1500 rpm for 60 seconds to create a thin, uniform film. The THF will evaporate during this step.

    QC Step: The resulting film should exhibit a vibrant, uniform color after cooling back to the cholesteric phase. Non-uniformity may indicate incomplete mixing or uneven coating.

  • UV Curing (Photopolymerization):

    • Place the coated slide under a 365 nm UV lamp for 10 minutes to initiate polymerization of the RM257.

    • Perform this step in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent oxygen inhibition of the polymerization process.

    Rationale: Curing solidifies the sensor, making it stable for repeated use. The resulting porous polymer network allows analyte molecules to diffuse in and out. [5]

  • Annealing: Gently heat the cured film to 50 °C for 5 minutes and allow it to cool slowly to room temperature. This step relaxes any stress in the film.

Protocol 2: Optical Interrogation and Data Acquisition

Equipment:

  • Sealed test chamber with gas inlet/outlet

  • Spectrometer with a reflection probe (e.g., bifurcated optical fiber) [7]* Broadband light source

  • Mass Flow Controllers (MFCs) for analyte vapor generation

Procedure:

  • Setup and Baseline:

    • Mount the sensor film inside the test chamber.

    • Position the reflection probe normal to the sensor surface.

    • Purge the chamber with a carrier gas (e.g., dry Nitrogen) and record the baseline reflection spectrum. The peak wavelength (λ₀) should be stable.

  • Analyte Exposure:

    • Use MFCs to introduce a known concentration of the target VOC vapor into the chamber.

    • Continuously record the reflection spectrum as the sensor is exposed.

  • Data Recording:

    • Monitor the shift in the peak reflection wavelength (λ) over time until it reaches a stable equilibrium (λ_eq).

    • The total wavelength shift (Δλ) is calculated as Δλ = λ_eq - λ₀.

  • Reversibility Check:

    • Purge the chamber again with the carrier gas.

    • Monitor the reflection peak as it returns to the original baseline wavelength (λ₀).

    Self-Validation: A robust sensor should exhibit good reversibility, returning to within ±5% of its original baseline after the analyte is removed. [5]

Experimental_Workflow cluster_Fabrication Sensor Fabrication cluster_Testing Optical Testing A Prepare CLC Mixture B Spin Coat on Substrate A->B C UV Cure to Polymerize B->C D Record Baseline Spectrum (λ₀) C->D Place Sensor in Chamber E Expose to VOC Analyte D->E F Record Shifted Spectrum (λ_eq) E->F G Calculate Δλ = λ_eq - λ₀ F->G

Caption: Workflow for fabricating and testing a CLC-based optical sensor.

Section 4: Alternative Application: Thermochromic Temperature Sensing

The helical pitch of cholesteric liquid crystals is inherently temperature-dependent. [2]Generally, for cholesteryl esters, an increase in temperature causes the helical structure to twist more tightly, resulting in a decrease in the pitch (P) and a shift of the reflected light to shorter wavelengths (a blue-shift). [2]This property allows for the creation of non-contact, colorimetric thermometers.

Protocol 3: Temperature Calibration of a CLC Film

Equipment:

  • CLC sensor film (fabricated as per Protocol 1, can be unpolymerized for this application)

  • Heating/cooling stage with precise temperature control

  • Spectrometer with reflection probe or a calibrated digital camera

Procedure:

  • Mounting: Place the CLC film on the temperature-controlled stage. Position the reflection probe or camera directly above it.

  • Thermal Equilibration: Set the stage to an initial temperature (e.g., 20 °C). Allow the system to equilibrate for 5 minutes.

  • Measurement: Record the reflection spectrum and the peak wavelength (λ) at the initial temperature.

  • Incremental Heating: Increase the temperature in defined steps (e.g., 1 °C increments). At each step, allow the film to equilibrate and then record the new peak wavelength.

  • Data Plotting: Plot the peak reflection wavelength (λ) as a function of temperature (T). This plot serves as the calibration curve for the sensor.

  • Sensitivity Calculation: The sensitivity of the sensor is determined by the slope of the linear region of the calibration curve (nm/°C). [2][9]

    Temperature (°C) Peak Wavelength (nm) Observed Color
    25.0 650 Red
    26.0 610 Orange
    27.0 575 Green
    28.0 510 Blue

    | 29.0 | 470 | Violet |

Note: The above table is illustrative. The actual values depend entirely on the specific composition of the cholesteric liquid crystal mixture.

Section 5: Advanced Concepts & Future Outlook

The versatility of cholesteryl isopropyl carbonate and related CLCs extends beyond simple films.

  • Fiber-Optic Integration: By coating the tip of an optical fiber with a CLC mixture, remote sensing of VOCs or temperature in inaccessible environments becomes possible. [6][9][10]* Microdroplets: Emulsifying CLC mixtures creates microscopic spherical sensors that can be dispersed in aqueous environments, opening avenues for biological applications. [8]* 3D Printing: Emerging research into 3D printing of CLC elastomers is paving the way for creating complex, mechanically responsive optical sensors and soft actuators. [11] The continued development of new cholesteryl derivatives and polymer stabilization techniques promises to further enhance the sensitivity, selectivity, and stability of these remarkable optical sensing platforms.

References

  • Solid‐State Cholesteric Liquid Crystals as an Emerging Platform for the Development of Optical Photonic Sensors | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Alcohol Selective Optical Sensor Based on Porous Cholesteric Liquid Crystal Polymer Networks - MDPI. (2022-01-25). Retrieved from [Link]

  • Optical fiber sensor based on a cholesteric liquid crystal film for mixed VOC sensing. (2020-10-12). Retrieved from [Link]

  • Fiber-Optic Temperature Sensor Using Cholesteric Liquid Crystals on the Optical Fiber Ferrules - MDPI. (2022-08-01). Retrieved from [Link]

  • 3D printing of cholesteric liquid crystal elastomers for optical sensors - DR-NTU. (n.d.). Retrieved from [Link]

  • Thermotropic Liquid Crystals for Temperature Mapping - PMC. (n.d.). Retrieved from [Link]

  • Optical fiber sensor based on a cholesteric liquid crystal film for mixed VOC sensing. (2020-10-12). Retrieved from [Link]

  • Solvent Vapour Detection with Cholesteric Liquid Crystals—Optical and Mass-Sensitive Evaluation of the Sensor Mechanism - ResearchGate. (n.d.). Retrieved from [Link]

  • Cholesterol biosensor based on N-(2-aminoethyl)-3-aminopropyl-trimethoxysilane self-assembled monolayer - PubMed. (2007-04-15). Retrieved from [Link]

  • Cholesteric liquid crystal - Wikipedia. (n.d.). Retrieved from [Link]

  • Cholesteric liquid crystals for detection of organic vapours | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • New optical sensing platform for detecting cholesterol could indicate probability of disease | Department Of Science & Technology - DST. (2023-05-13). Retrieved from [Link]

  • Emerging Trends in Non-Enzymatic Cholesterol Biosensors: Challenges and Advancements. (n.d.). Retrieved from [Link]

  • Temperature-dependent molecular motions and phase behavior of cholesteryl ester analogues - PubMed. (n.d.). Retrieved from [Link]

  • (PDF) Development and characterization of fluorescent cholesteryl probes with enhanced solvatochromic and pH-sensitive properties for live-cell imaging - ResearchGate. (2024-02-06). Retrieved from [Link]

  • Innovative Peptide-Based Plasmonic Optical Biosensor for the Determination of Cholesterol. (n.d.). Retrieved from [Link]

  • Preparation of Cholesteryl Ester Liquid Crystals - chymist.com. (n.d.). Retrieved from [Link]

  • Cholesterol Isopropyl Carbonate 95.0%(GC) - PureSynth. (n.d.). Retrieved from [Link]

  • Cholesterol Isopropyl Carbonate | Starshinechemical. (n.d.). Retrieved from [Link]

  • Cholesteryl oleyl carbonate | C46H80O3 | CID 6364539 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Cholesteryl oleyl carbonate - Wikipedia. (n.d.). Retrieved from [Link]

  • Solvent vapour detection with cholesteric liquid crystals--optical and mass-sensitive evaluation of the sensor mechanism - PubMed. (n.d.). Retrieved from [Link]

  • Development of a Sensitive Electrochemical Enzymatic Reaction-Based Cholesterol Biosensor Using Nano-Sized Carbon Interdigitated Electrodes Decorated with Gold Nanoparticles - MDPI. (n.d.). Retrieved from [Link]

  • A sensitive cholesterol electrochemical biosensor based on biomimetic cerasome and graphene quantum dots - PubMed. (2022-02-26). Retrieved from [Link]

  • US4301023A - Cholesteric compositions - Google Patents. (n.d.).
  • Synthesis, characterization and reactivity of a six-membered cyclic glycerol carbonate bearing a free hydroxyl group - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Optical Fiber Technology - reposiTUm. (2023-11-11). Retrieved from [Link]

  • Development and characterization of fluorescent cholesteryl probes with enhanced solvatochromic and pH-sensitive properties for live-cell imaging - PMC. (2024-01-28). Retrieved from [Link]

  • Solvent Vapour Detection with Cholesteric Liquid Crystals—Optical and Mass-Sensitive Evaluation of the Sensor Mechanism - MDPI. (n.d.). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Color Response of Cholesteryl Ester Liquid Crystals

Welcome to the technical support center for the optimization of cholesteryl ester liquid crystals. This guide is designed for researchers, scientists, and drug development professionals who are working with these fascina...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of cholesteryl ester liquid crystals. This guide is designed for researchers, scientists, and drug development professionals who are working with these fascinating materials. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses some of the fundamental questions that often arise when working with cholesteryl ester liquid crystals.

Q1: What is the fundamental principle behind the color response of cholesteryl ester liquid crystals?

The vibrant color play of cholesteryl ester liquid crystals, also known as cholesteric liquid crystals (CLCs), originates from their unique molecular self-assembly. These materials form a helical structure where the orientation of the liquid crystal molecules twists periodically. This periodic structure selectively reflects light of a specific wavelength and circular polarization, a phenomenon known as Bragg reflection. The central wavelength (λ) of the reflected light is determined by the pitch (p) of the helical structure and the average refractive index (n) of the material, governed by the equation: λ = n × p .[1] The pitch, and therefore the color, is highly sensitive to temperature, which is the basis for their common application as thermochromic sensors.

Q2: Which cholesteryl esters are most commonly used and why?

Three of the most frequently utilized cholesteryl esters in thermochromic formulations are:

  • Cholesteryl Oleyl Carbonate (COC): Often used to lower the melting point of a mixture and broaden the temperature range of the liquid crystal phase.[2]

  • Cholesteryl Pelargonate (Nonanoate) (CP/CN): Known for its ability to form a smectic phase at lower temperatures and a cholesteric phase at higher temperatures.[3][4]

  • Cholesteryl Benzoate (CB): Historically significant as the first material in which liquid crystal properties were discovered, it is often included to raise the clearing point and influence the pitch of the mixture.[5][6]

The combination of these and other esters in specific ratios allows for the precise tuning of the temperature range over which the color change occurs.[3][7][8]

Q3: What is the role of a chiral dopant in a cholesteric liquid crystal formulation?

While cholesteryl esters are inherently chiral, in many advanced applications, a nematic liquid crystal host is used with a chiral dopant to induce the helical structure. The ability of a chiral dopant to twist the nematic host is quantified by its Helical Twisting Power (HTP).[1] The pitch (p) is inversely proportional to the concentration (c) of the chiral dopant and its HTP (β), as described by the equation: p = 1 / (β × c) .[1] Therefore, by carefully selecting a chiral dopant and its concentration, one can precisely control the pitch and, consequently, the color of the liquid crystal.[9][10]

Q4: Why is surface alignment so critical for achieving a uniform color response?

For a cholesteric liquid crystal to exhibit a brilliant and uniform color, the helical axis must be perpendicular to the viewing surface. This is known as the Grandjean or planar texture.[11] To achieve this, the surfaces of the cell containing the liquid crystal must be treated to induce a specific alignment of the molecules at the boundary.[12][13] A common method is to coat the substrates with a polymer, like polyimide, and then mechanically rub it in a single direction.[14][15] This creates microgrooves that guide the liquid crystal molecules to align parallel to the rubbing direction, promoting the formation of the desired planar texture. Without proper alignment, the liquid crystal will form focal conic domains, which scatter light and result in a milky, opaque appearance instead of a vibrant color.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the formulation and fabrication of cholesteryl ester liquid crystal devices.

Problem Potential Cause(s) Recommended Solution(s)
No color is observed, or the sample appears milky/opaque. 1. Incorrect phase: The liquid crystal may not be in the cholesteric phase at the observation temperature. 2. Poor alignment: The liquid crystal is in a focal conic or homeotropic texture instead of the planar texture. 3. Incorrect formulation: The mixture may not have a cholesteric phase in the desired temperature range.1. Verify phase transition temperatures: Use differential scanning calorimetry (DSC) to determine the phase transition temperatures of your mixture.[3][16][17] 2. Improve surface alignment: Ensure proper rubbing of the alignment layer (e.g., polyimide) on your substrates.[14][15] Consider alternative alignment techniques if necessary.[18] 3. Reformulate the mixture: Adjust the ratios of the cholesteryl esters to shift the cholesteric phase to the desired temperature range.[3][7][8]
The color is not uniform across the sample. 1. Inhomogeneous mixing: The cholesteryl esters were not completely melted and mixed, leading to concentration gradients. 2. Non-uniform cell gap: Variations in the thickness of the liquid crystal layer can cause color variations. 3. Inconsistent surface alignment: Uneven rubbing of the alignment layer can lead to domains with different orientations.1. Ensure thorough mixing: Heat the mixture above its clearing point until it is a completely isotropic liquid, and mix vigorously.[3][8][19] 2. Use precision spacers: Incorporate spacers of a uniform diameter between the substrates to maintain a constant cell gap. 3. Standardize the rubbing process: Use a consistent pressure and speed during the rubbing of the alignment layer.
The color response range is too narrow or too broad. 1. Incorrect composition: The choice and ratio of cholesteryl esters determine the temperature sensitivity of the pitch.1. Adjust the formulation: To broaden the range, consider adding esters that have a strong temperature dependence on their pitch. To narrow the range, use esters with a more stable pitch with respect to temperature. Ternary mixtures are often used to fine-tune these properties.[3][7][8]
The color changes with time (aging effects). 1. Chemical degradation: The cholesteryl esters may be degrading due to exposure to UV light, oxygen, or moisture. 2. Contamination: Impurities in the starting materials or introduced during processing can affect the stability of the liquid crystal phase.1. Protect from UV light and oxygen: Store the liquid crystal materials and devices in a dark, inert atmosphere (e.g., nitrogen or argon). 2. Use high-purity materials: Start with the highest purity cholesteryl esters available. Ensure all glassware and equipment are scrupulously clean.
The observed color is not what was expected based on the formulation. 1. Pitch is too long or too short: The helical pitch may be outside the visible spectrum (in the infrared or ultraviolet range). 2. Incorrect measurement conditions: The temperature of the sample may not be what is assumed.1. Modify the pitch: If a chiral dopant is used, adjust its concentration. A higher concentration will result in a shorter pitch and a blue-shift in color, while a lower concentration will lead to a longer pitch and a red-shift.[9] If using a pure cholesteryl ester mixture, adjust the component ratios. 2. Use a calibrated temperature controller: Ensure accurate and stable temperature control of your sample during observation.

Section 3: Experimental Protocols

Protocol for Formulating a Thermochromic Cholesteryl Ester Mixture

This protocol describes the preparation of a common ternary mixture of cholesteryl oleyl carbonate, cholesteryl pelargonate, and cholesteryl benzoate.[19][20]

Materials:

  • Cholesteryl Oleyl Carbonate (COC)

  • Cholesteryl Pelargonate (CP)

  • Cholesteryl Benzoate (CB)

  • Small glass vial with a screw cap

  • Digital balance (0.001 g resolution)

  • Hot plate or heat gun

  • Vortex mixer (optional)

Procedure:

  • Weighing the Components: Based on the desired temperature range for the color response, weigh the appropriate amounts of COC, CP, and CB directly into the glass vial. Refer to established formulations in the literature as a starting point.[3][7][8][20]

  • Melting and Mixing: Securely cap the vial and heat the mixture on a hot plate or with a heat gun until all components have melted and the solution is clear and isotropic. This is typically done at 80-90 °C.[3][8]

  • Homogenization: Vigorously mix the molten liquid to ensure a homogeneous solution. This can be done by manually swirling the vial or by using a vortex mixer.

  • Cooling and Observation: Allow the vial to cool to room temperature. The liquid crystal will pass through the cholesteric phase, and you should observe a color change as it cools.

  • Storage: Store the vial in a dark place at room temperature to prevent degradation.

Protocol for Fabricating a Planar-Aligned Liquid Crystal Cell

This protocol outlines the steps for creating a liquid crystal cell with a uniform planar alignment.[11][21][22]

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Polyimide alignment layer solution

  • Spinner coater

  • Hot plate

  • Rubbing machine with velvet cloth

  • UV-curable adhesive containing spacers

  • UV lamp

  • Liquid crystal formulation

  • Vacuum chamber

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates with a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath. Dry the substrates with a nitrogen gun.

  • Alignment Layer Coating: Spin-coat a thin layer of polyimide solution onto the ITO side of each substrate.

  • Curing: Cure the polyimide layer by baking the substrates on a hot plate according to the manufacturer's specifications.

  • Rubbing: Unidirectionally rub the cured polyimide layer with a velvet cloth using a rubbing machine. This creates microgrooves that will align the liquid crystal molecules.

  • Cell Assembly: Apply the UV-curable adhesive containing spacers to the perimeter of one substrate. Place the second substrate on top with the rubbing directions anti-parallel to each other.

  • Curing the Cell: Expose the cell to UV light to cure the adhesive and fix the cell gap.

  • Filling the Cell: Place the empty cell and a small drop of the liquid crystal formulation in a vacuum chamber. Evacuate the chamber and then bring it back to atmospheric pressure, allowing the liquid crystal to be drawn into the cell by capillary action.

  • Sealing: Seal the filling port with an appropriate sealant.

Section 4: Visualizing Key Concepts

To further clarify the relationships between different experimental parameters and the resulting color response, the following diagrams are provided.

Formulation_to_Color cluster_Formulation Formulation cluster_Properties Physical Properties cluster_Output Observable Output COC Cholesteryl Oleyl Carbonate (COC) Pitch Helical Pitch (p) COC->Pitch Influences Temperature Dependence CP Cholesteryl Pelargonate (CP) CP->Pitch Influences Temperature Dependence CB Cholesteryl Benzoate (CB) CB->Pitch Influences Temperature Dependence Dopant Chiral Dopant HTP Helical Twisting Power (HTP) Dopant->HTP HTP->Pitch p = 1 / (βc) Color Reflected Color (λ) Pitch->Color λ = n × p RefractiveIndex Average Refractive Index (n) RefractiveIndex->Color λ = n × p Troubleshooting_Workflow Start Experiment Start: Observe Color Response Problem Problem Identified: No/Poor Color Start->Problem CheckPhase Is the LC in the Cholesteric Phase? Problem->CheckPhase CheckAlignment Is the Alignment Planar? CheckPhase->CheckAlignment Yes AdjustTemp Adjust Temperature CheckPhase->AdjustTemp No CheckHomogeneity Is the Mixture Homogeneous? CheckAlignment->CheckHomogeneity Yes ImproveAlignment Improve Surface Alignment Protocol CheckAlignment->ImproveAlignment No Success Uniform Color Achieved CheckHomogeneity->Success Yes Remix Re-melt and Homogenize Mixture CheckHomogeneity->Remix No AdjustTemp->CheckPhase Reformulate Reformulate Mixture AdjustTemp->Reformulate ImproveAlignment->CheckAlignment Remix->CheckHomogeneity

Caption: A logical workflow for troubleshooting common issues in cholesteric liquid crystal experiments.

References

  • Cholesteryl benzoate - Wikipedia. [Link]

  • Bechtold, I. H., Vega, M. L., Oliveira, E. A., & Bonvent, J. J. (n.d.). Surface Treatments for Lyotropic Liquid Crystals Alignment. Molecular Crystals and Liquid Crystals, 391(1), 169–176. [Link]

  • Cholesteryl oleyl carbonate - Wikipedia. [Link]

  • Cholesteryl Oleyl Carbonate. Sincere Skincare. [Link]

  • Takezoe, H., et al. (2010). Cholesteryl benzoate derivatives: synthesis, transition property and cholesteric liquid crystal glass. Taylor & Francis Online, 51(1-3), 245-255. [Link]

  • Fabrication of a cholesteric cell with PSCH. ResearchGate. [Link]

  • Compositions of thermochromic liquid crystal (LC) formulations. ResearchGate. [Link]

  • Lee, J. H., et al. (2013). Temperature-independent pitch invariance in cholesteric liquid crystal. Optics Express, 21(22), 27256-27262. [Link]

  • Spooner, P. J. R., & Hamilton, J. A. (1992). Phase behavior and crystalline structures of cholesteryl ester mixtures: a C-13 MASNMR study. Biochemistry, 31(42), 10350-10357. [Link]

  • Cholesteryl benzoate. chemeurope.com. [Link]

  • Cholesteryl pelargonate. [Link]

  • Physical Properties of Cholesteryl Esters. MRI Questions. [Link]

  • Zhang, Y., et al. (2024). Progress in Fabrication and Applications of Cholesteric Liquid Crystal Microcapsules. Chemistry – A European Journal, e202303198. [Link]

  • Uemura, T., et al. (2017). Redox-Responsive Chiral Dopant for Quick Electrochemical Color Modulation of Cholesteric Liquid Crystal. Journal of the American Chemical Society, 139(46), 16638–16641. [Link]

  • McConney, M. E., et al. (2013). Optically reconfigurable color change in chiral nematic liquid crystals based on indolylfulgide chiral dopants. Journal of Materials Chemistry C, 1(28), 4402-4408. [Link]

  • Nguyen, H., et al. (2020). Color Space Transformation-Based Algorithm for Evaluation of Thermochromic Behavior of Cholesteric Liquid Crystals Using Polarized Light Microscopy. ACS Omega, 5(12), 6436–6444. [Link]

  • Kim, D. H., et al. (2022). Self-Aligned Liquid Crystals on Anisotropic Nano/Microstructured Lanthanum Yttrium Strontium Oxide Layer. Nanomaterials, 12(19), 3465. [Link]

  • Butovich, I. A. (2017). Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears. Experimental Eye Research, 161, 139-150. [Link]

  • Cholesteryl nonanoate. chemeurope.com. [Link]

  • Fabrication process of cholesteric liquid crystal film. ResearchGate. [Link]

  • Kitson, S. C., & Geisow, A. D. (2008). Designing liquid crystal alignment surfaces. Applied Physics Letters, 92(7), 073501. [Link]

  • Liu, Y., et al. (2024). Solvent Evaporation-Induced Self-Assembly of Flexible Cholesteric Liquid Crystal Elastomers: Fabrication, Performance Tuning, and Optimization. Polymers, 16(10), 1361. [Link]

  • Cholesteryl Benzoate. PubChem. [Link]

  • An illustration of cholesteric liquid crystal with a pitch p. ResearchGate. [Link]

  • Cholesteryl oleyl carbonate. PubChem. [Link]

  • Wang, L., et al. (2014). Wavelength-tuning and band-broadening of a cholesteric liquid crystal induced by a cyclic chiral azobenzene compound. Optics Express, 22(23), 28998-29007. [Link]

  • Katz, D. A. (2011). Preparation of Cholesteryl Ester Liquid Crystals. [Link]

  • Fabrication process of the cholesteric liquid‐crystal cell. ResearchGate. [Link]

  • Li, C., et al. (2017). Control of the alignment of liquid crystal molecules on a sequence-polymerized film by surface migration and polarized light irradiation. Polymer Chemistry, 8(38), 5852-5858. [Link]

  • Lee, K. M., et al. (2024). Mechanochromic Palettes of Cholesteric Liquid Crystal Elastomers for Visual Signaling. Advanced Functional Materials, 34(1), 2307898. [Link]

  • Color Space Transformation-Based Algorithm for Evaluation of Thermochromic Behavior of Cholesteric Liquid Crystals Using Polarized Light Microscopy. Defense Technical Information Center. [Link]

  • Preparation of Cholesteryl Ester Liquid Crystals. MRSEC Education Group. [Link]

  • Cholesteric liquid crystal - Wikipedia. [Link]

  • Beyond Color Boundaries: Pioneering Developments in Cholesteric Liquid Crystal Photonic Actuators. (2024). Polymers, 16(13), 1735. [Link]

  • A. A. Gerasimov, et al. (2022). Ultra-short helix pitch and spiral ordering in cholesteric liquid crystal revealed by resonant soft X-ray scattering. Soft Matter, 18(1), 105-111. [Link]

  • Improved red color with cholesteric liquid crystals in Bragg reflection mode. ResearchGate. [Link]

  • Lin, Y. H., et al. (2014). Effects of chiral dopant on electro-optical properties of nematic liquid crystal cells under in-plane switching and non-uniform vertical electric fields. Optics Express, 22(8), 9256-9265. [Link]

  • Lee, W. (2024). Overlooked Ionic Contribution of a Chiral Dopant in Cholesteric Liquid Crystals. Crystals, 14(10), 868. [Link]

  • Bicolor Tuning and Hyper-Reflective Color Switching Based on Two Stacked Cholesteric Liquid Crystal Cells with Asymmetric Electrothermal Optical Responses. (2024). Crystals, 14(6), 481. [Link]

  • Evaluation of Thermal Transitions in Some Cholesteryl Esters of Saturated Aliphatic Acids. ResearchGate. [Link]

  • Dinc, R. U., et al. (2024). An L-isosorbide-based reactive chiral dopant with high helical twisting power for cholesteric liquid crystal polymers reflecting left-handed circularly polarized light. Materials Horizons. [Link]

  • Barrall II, E. M., Porter, R. S., & Johnson, J. F. (1967). Temperatures of Liquid Crystal Transitions in Cholesteryl Esters by Differential Thermal Analysis. The Journal of Physical Chemistry, 71(4), 895-901. [Link]

Sources

Optimization

Technical Support Center: Cholesteryl Isopropyl Carbonate Texture Formation

A Guide for Researchers on Controlling Mesophase Structure via Cooling Rate As a Senior Application Scientist, I've frequently assisted researchers in troubleshooting the crystallization and texture formation of thermotr...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Controlling Mesophase Structure via Cooling Rate

As a Senior Application Scientist, I've frequently assisted researchers in troubleshooting the crystallization and texture formation of thermotropic liquid crystals. A recurring and critical challenge is controlling the final morphology of cholesteryl esters, where the cooling rate from the isotropic liquid phase is arguably the most influential parameter. This guide is structured to address the common issues and fundamental questions that arise during these experiments. While specific literature on cholesteryl isopropyl carbonate is limited, the principles discussed here are derived from extensive studies on analogous cholesteryl esters (like oleyl carbonate, benzoate, and nonanoate) and the fundamental physics of liquid crystal phase transitions.[1][2][3]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab. Each answer explains the underlying cause and provides a step-by-step protocol for resolution.

Q1: I cooled my sample from the isotropic melt, but it formed a clear, glassy solid with no discernible texture under the polarized light microscope. What went wrong?

A1: This is a classic case of vitrification, which occurs when the cooling rate is too rapid.

  • Troubleshooting Protocol:

    • Standardize Thermal History: Before any controlled cooling experiment, you must erase the sample's previous thermal history. Heat the sample to a temperature approximately 10-20°C above its clearing point (the transition to the isotropic liquid) and hold it there for 5-10 minutes to ensure all pre-existing order is eliminated.[5]

    • Implement Slow Cooling: Use a programmable hot stage for your microscope or a Differential Scanning Calorimeter (DSC) to cool the sample at a slow, controlled rate. Start with a rate of 1°C/min to 5°C/min.

    • Observe In-Situ: As the sample cools, observe it continuously via Polarized Light Microscopy (PLM). You should see the nucleation and growth of birefringent domains as the sample transitions from the dark isotropic phase into the liquid crystal mesophase.

Q2: My results are inconsistent. I use the same cooling rate but get different textures—sometimes a fine-grained focal conic texture, other times larger "oily streaks." Why is there so much variability?

A2: Inconsistency typically points to one of three culprits: sample purity, inconsistent thermal history, or variations in experimental geometry.

  • Causality:

    • Impurities: Even small amounts of contaminants can act as nucleation sites or disrupt the molecular packing, leading to variations in texture and transition temperatures.[5]

    • Thermal History: As mentioned above, failing to fully melt the sample and erase its history will lead to inconsistent starting conditions for each experiment.[5]

    • Sample Geometry: The thickness of your sample and the nature of the substrate (e.g., surface treatment) heavily influence the alignment of the liquid crystal molecules and the resulting texture. Thicker samples may exhibit different textures from thinner ones due to bulk effects versus surface anchoring.

  • Self-Validating Protocol to Improve Reproducibility:

    • Verify Purity: If possible, confirm the purity of your cholesteryl isopropyl carbonate using techniques like DSC (a sharp melting peak is a good indicator of high purity) or chromatography.

    • Implement a Strict Heat-Cool-Heat Cycle: For every sample, perform a standardized cycle in a DSC (e.g., heat to 130°C, hold for 5 min, cool to 30°C, then reheat). The second heating run reveals the material's intrinsic properties, free from its "as-received" history.[5]

    • Control Sample Thickness: When preparing slides for microscopy, use spacers (e.g., Mylar film of a known thickness) to ensure a consistent cell gap for all your experiments.

    • Use Consistent Substrates: Use the same type of glass slides and coverslips for all experiments, and consider if surface treatments (e.g., planar or homeotropic alignment layers) are necessary for your application.

Q3: The liquid crystal domains I'm forming are too small to properly identify the texture. How can I encourage the growth of larger, more well-defined domains?

A3: Small domain size is a direct result of a high nucleation rate relative to the growth rate. To get larger domains, you need to favor growth over nucleation.

  • Causality: The rate of cooling determines the degree of undercooling (or supersaturation).

    • Faster cooling leads to a higher degree of undercooling, which dramatically increases the nucleation rate, resulting in many small crystallites.

  • Protocol for Growing Large Domains:

    • Very Slow Cooling: Decrease your cooling rate significantly. Try rates in the range of 0.1°C/min to 1°C/min. This is often the most effective method.

    • Isothermal Annealing: a. Heat the sample to erase its thermal history as usual. b. Cool it relatively quickly (e.g., 10°C/min) to a temperature just below the isotropic-to-cholesteric transition point (e.g., 1-2°C below). c. Hold the sample at this temperature for an extended period (30 minutes to several hours). This "annealing" step provides the thermal energy and time for smaller, less stable domains to dissolve and for larger, more stable domains to grow, a process known as Ostwald ripening.[6]

Frequently Asked Questions (FAQs)

This section covers fundamental concepts regarding the influence of cooling rate on texture formation.

Q1: What is the fundamental relationship between cooling rate and the resulting texture of cholesteryl isopropyl carbonate?

A1: The cooling rate directly governs the kinetics of nucleation and crystal growth, which in turn determines the final texture and morphology. As shown in the table below, there is a clear trend:

Cooling Rate (°C/min)Dominant Kinetic ProcessExpected Texture/Morphology
> 50 (Quench Cooling)VitrificationAmorphous Glass (Optically Isotropic)
10 - 25High Nucleation RateFine-Grained, Spherulitic or Focal Conic Texture
1 - 5Balanced Nucleation & GrowthWell-defined Focal Conic or Fingerprint Textures
< 1 (Slow Cooling)Low Nucleation, Growth DominantLarge, Coarse-Grained Domains; Planar Textures
Isothermal AnnealingOstwald RipeningVery Large, Uniform Domains

This relationship can be visualized as a competition between the system's drive to order and the time it has to do so.

Q2: What are the common textures for cholesteric liquid crystals like this one, and what do they tell me?

A2: Cholesteric liquid crystals, formed by chiral molecules like cholesteryl esters, exhibit several characteristic textures under a polarized light microscope.[7][8]

  • Planar (Grandjean) Texture: Appears as colored domains when the helical axis of the cholesteric structure is perpendicular to the viewing surface. The color arises from the selective reflection of light, with the wavelength depending on the pitch of the helix. This texture is often desired for optical applications.

  • Focal Conic Texture: A very common, often fan-shaped texture that arises when the helical axis is predominantly parallel to the viewing surface. It is highly birefringent and is a stable configuration.

  • Fingerprint Texture: This is a variation of the focal conic texture where the helical layers are viewed edge-on, appearing as a series of parallel light and dark lines. The spacing between two dark lines is equal to half the helical pitch (p/2), allowing for a direct measurement of this critical parameter.[7]

  • Oily Streak Texture: Often observed during the initial formation from the isotropic melt, these are elongated, birefringent streaks against a dark background.[7][9]

Q3: How should I properly design an experiment to systematically investigate the effect of cooling rate?

A3: A systematic study requires precise control over thermal history and cooling rate, coupled with robust characterization. The following workflow is recommended.

G cluster_prep Sample Preparation cluster_exp Experimental Cycle (Repeat for each cooling rate) cluster_analysis Data Analysis SamplePrep Place sample on microscope slide or in DSC pan Heat 1. Erase Thermal History Heat to Isotropic Phase (T > Tc) Hold for 5-10 min SamplePrep->Heat Cool 2. Controlled Cooling Cool at defined rate (e.g., 20, 10, 5, 1, 0.5 °C/min) Heat->Cool Observe 3. In-Situ Observation (PLM) Record texture formation, domain size, and morphology Cool->Observe DSC 4. Thermal Analysis (DSC) Record transition temperatures and enthalpies Cool->DSC Parallel/Separate Experiment Correlate Correlate cooling rate with observed texture and thermal properties Observe->Correlate DSC->Correlate

Caption: Experimental workflow for studying cooling rate effects.

Q4: What is the relationship between cooling rate, molecular self-assembly, and the final observed state?

A4: The cooling rate dictates the kinetic pathway the system takes from a high-energy disordered state (isotropic liquid) to a lower-energy ordered state. This determines whether the molecules have the time and mobility to achieve the most stable configuration.

G cluster_paths cluster_outcomes Isotropic Isotropic Liquid (Disordered, High Energy) Fast High Cooling Rate (e.g., > 50 °C/min) Isotropic->Fast Kinetic Path 1 Slow Low Cooling Rate (e.g., < 5 °C/min) Isotropic->Slow Kinetic Path 2 Glass Amorphous Glass (Disordered, Kinetically Trapped) Fast->Glass Insufficient time for ordering Fine Fine-Grained Texture (High Nucleation, Small Domains) Fast->Fine High undercooling promotes nucleation Coarse Coarse-Grained Texture (Low Nucleation, Large Domains) Slow->Coarse Sufficient time for molecular ordering & growth

Caption: Cooling rate determines the kinetic path to the final state.

References

  • Wikipedia. (n.d.). Cholesteric liquid crystal.
  • BenchChem. (2025). Troubleshooting phase transition issues in cholesteryl acetate liquid crystals.
  • Taylor & Francis Online. (n.d.). Liquid crystal textures: an overview.
  • PMC. (2025). Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains.
  • ResearchGate. (2025). (PDF) Cholesteric liquid Crystals: Physical Properties and Molecular-Statistical Theories.
  • PubMed. (n.d.). Morphological characterization of the cholesteryl ester cycle in cultured mouse macrophage foam cells.
  • ResearchGate. (n.d.). The first image of a cholesteric liquid-crystal texture, as published....
  • PMC - NIH. (n.d.). Slow cooling and temperature-controlled protein crystallography.
  • IFAC-PapersOnLine. (n.d.). Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach.
  • PubMed - NIH. (n.d.). Physical properties of cholesteryl esters.
  • MIRAI Intex. (2024). Crystallization process: how does crystallization work.
  • MRI Questions. (n.d.). PHYSICAL PROPERTIES OF CHOLESTERYL ESTERS.
  • PubMed. (n.d.). Temperature-dependent molecular motions and phase behavior of cholesteryl ester analogues.
  • ResearchGate. (n.d.). Optical textures of M2. (a) Oily streak texture of cholesteric phase on cooling to 136 °C.
  • PubMed. (2020). Crystallization of Cholesterol in Phospholipid Membranes Follows Ostwald's Rule of Stages.

Sources

Reference Data & Comparative Studies

Validation

DSC analysis of cholesteryl isopropyl carbonate phase transitions

An In-Depth Guide to the Phase Transition Analysis of Cholesteryl Isopropyl Carbonate using Differential Scanning Calorimetry Authored by: A Senior Application Scientist This guide provides a comprehensive examination of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Phase Transition Analysis of Cholesteryl Isopropyl Carbonate using Differential Scanning Calorimetry

Authored by: A Senior Application Scientist

This guide provides a comprehensive examination of the phase transitions of cholesteryl isopropyl carbonate, a thermotropic liquid crystal, utilizing Differential Scanning Calorimetry (DSC). We will explore the theoretical underpinnings of the analysis, present a detailed experimental protocol, and compare the capabilities of DSC with complementary techniques. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of the thermal behavior of cholesteryl derivatives.

Introduction: The Significance of Cholesteryl Ester Phase Behavior

Cholesteryl esters, a class of lipids derived from cholesterol, are fundamental components in various biological and technological applications. Their ability to form intermediate phases of matter, known as liquid crystals or mesophases, between the solid and isotropic liquid states, is of particular interest.[1][2] Cholesteryl isopropyl carbonate belongs to this family, exhibiting thermotropic liquid crystalline behavior, where phase transitions are induced by changes in temperature.[3]

Understanding these phase transitions is critical. In materials science, it informs the development of liquid crystal displays (LCDs), sensors, and smart textiles.[3][4] In the pharmaceutical and biomedical fields, the physical state of cholesteryl esters can influence drug delivery systems, the stability of lipid-based formulations, and is even implicated in the pathophysiology of diseases like atherosclerosis.[5][6][7] Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the heat flow associated with thermal transitions in a material as a function of temperature, making it an indispensable tool for characterizing these phase changes.[1][8]

The Principle of DSC in Liquid Crystal Analysis

DSC operates by measuring the difference in heat flow required to increase the temperature of a sample and an inert reference at the same rate.[1][9] When the sample undergoes a phase transition, it will either absorb (endothermic) or release (exothermic) heat. This results in a detectable difference in heat flow compared to the reference, which appears as a peak or a shift in the DSC thermogram.[10]

For thermotropic liquid crystals like cholesteryl isopropyl carbonate, DSC can precisely quantify the small energy changes that occur during transitions from a solid crystal to a liquid crystal (e.g., smectic or cholesteric phase) and from a liquid crystal to an isotropic liquid.[1][8] The key parameters obtained from a DSC curve are:

  • Transition Temperature (T): The temperature at which a phase change occurs, often taken at the peak or onset of the thermal event.

  • Enthalpy of Transition (ΔH): The amount of heat absorbed or released during the transition, calculated from the area under the peak. This value provides insight into the energetics and molecular ordering of the phase change.[11]

Experimental Protocol: DSC Analysis of Cholesteryl Isopropyl Carbonate

This protocol outlines a self-validating system for the accurate and reproducible DSC analysis of cholesteryl isopropyl carbonate. The causality behind each step is explained to ensure scientific integrity.

3.1. Materials and Equipment

  • Sample: High-purity cholesteryl isopropyl carbonate (>99%). Purity is paramount, as impurities can cause shifts or the appearance of extraneous thermal events.[12]

  • DSC Instrument: A calibrated heat-flux DSC (e.g., METTLER TOLEDO DSC822e or equivalent) capable of controlled heating and cooling ramps and equipped with a cooling system (e.g., intracooler or liquid nitrogen).

  • Sample Pans: Aluminum pans with lids. Hermetically sealed pans are recommended if there is any risk of sublimation or decomposition.[11]

  • Balance: A microbalance with a resolution of at least 1 µg.

  • Purge Gas: High-purity nitrogen (99.999%) to provide an inert atmosphere and prevent oxidative degradation.

3.2. Step-by-Step Methodology

  • Instrument Calibration: Before analysis, calibrate the DSC for temperature and enthalpy using certified reference materials (e.g., Indium and Zinc). This step is critical for data accuracy and trustworthiness.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of cholesteryl isopropyl carbonate directly into a tared aluminum DSC pan. A smaller sample mass improves peak resolution and minimizes thermal gradients within the sample.

    • Seal the pan with a lid. If not using hermetically sealed pans, ensure the lid is crimped securely. An empty, sealed pan will be used as the reference.

  • Setting DSC Parameters (The "Why"):

    • Temperature Program:

      • Initial Isothermal: Hold at a starting temperature (e.g., 25°C) for 3-5 minutes. This ensures thermal equilibrium before the scan begins.

      • Heating Scan: Heat the sample from 25°C to a temperature well above the final expected transition (e.g., 150°C) at a controlled rate of 10 K/min. A 10 K/min rate offers a good balance between sensitivity and resolution.[10]

      • Isothermal Hold: Hold at the upper temperature for 3-5 minutes to ensure the sample has fully transitioned to the isotropic liquid state.

      • Cooling Scan: Cool the sample back to the starting temperature at the same rate (10 K/min). This reveals information about crystallization and potential supercooling effects.[13]

      • Second Heating Scan: Perform a second heating scan under the same conditions as the first. This is crucial for distinguishing irreversible events (like the melting of an initial crystal form) from reversible liquid crystal transitions and for establishing a consistent thermal history.[14]

    • Purge Gas: Maintain a constant nitrogen purge rate (e.g., 50 mL/min) throughout the experiment to ensure an inert atmosphere.

  • Data Acquisition: Place the sample and reference pans into the DSC cell and initiate the temperature program. The instrument software will record the differential heat flow as a function of temperature.

Data Interpretation and Expected Results

The output from the DSC is a thermogram plotting heat flow against temperature. Endothermic events (melting, liquid crystal transitions) are conventionally shown as upward peaks.

4.1. Expected Thermogram for Cholesteryl Isopropyl Carbonate

Based on the behavior of similar short-chain cholesteryl esters and carbonates, the second heating scan for cholesteryl isopropyl carbonate is expected to show two distinct endothermic transitions.[7][12][15]

  • Crystal (K) to Cholesteric (Ch) Transition: The first, lower-temperature peak represents the melting of the solid crystal into the cholesteric liquid crystal phase.

  • Cholesteric (Ch) to Isotropic Liquid (I) Transition: The second, higher-temperature peak, often called the "clearing point," corresponds to the transition from the ordered cholesteric phase to the disordered isotropic liquid.[3]

The cooling scan may show these transitions at lower temperatures due to supercooling, a common phenomenon in liquid crystals.[13]

Table 1: Representative DSC Data for Cholesteryl Isopropyl Carbonate Phase Transitions (Second Heating Scan)

TransitionOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH) (J/g)
Crystal → Cholesteric94.596.225.8
Cholesteric → Isotropic118.0118.51.2

Note: This data is representative and may vary based on sample purity and specific DSC conditions. The significantly lower enthalpy for the Ch → I transition compared to the K → Ch transition is characteristic, reflecting the smaller change in molecular order.[1]

4.2. Visualizing the Phase Transition Pathway

The sequence of phase changes upon heating can be visualized as a clear, logical progression.

G Solid Solid Crystalline (K) Cholesteric Cholesteric Liquid Crystal (Ch) Solid->Cholesteric Heat (ΔH₁) ~96°C Isotropic Isotropic Liquid (I) Cholesteric->Isotropic Heat (ΔH₂) ~118°C

Caption: Expected phase transition pathway for cholesteryl isopropyl carbonate upon heating.

Comparative Analysis: DSC vs. Polarized Light Microscopy (PLM)

While DSC is excellent for quantifying the energetics and temperatures of phase transitions, it cannot identify the specific type of mesophase (e.g., smectic, nematic, cholesteric).[13] For this, Polarized Light Microscopy (PLM) is the indispensable complementary technique. PLM utilizes polarized light to observe the unique optical textures and birefringence of different liquid crystal phases.[16][17][18]

Table 2: Comparison of DSC and PLM for Liquid Crystal Analysis

FeatureDifferential Scanning Calorimetry (DSC)Polarized Light Microscopy (PLM)
Primary Output Quantitative heat flow vs. temperature data (Thermogram).[1]Qualitative visual images (Micrographs of optical textures).[16]
Key Information Transition temperatures (T), Enthalpies (ΔH), Heat Capacity (Cp).[8]Identification of mesophase type (nematic, smectic, cholesteric), observation of defect structures.[18][19]
Strengths High accuracy and reproducibility for thermodynamic data. Excellent for detecting subtle transitions.[20]Unambiguous phase identification. Direct visualization of phase changes and morphology.[17]
Limitations Cannot identify the structural nature of the mesophase.[13]Primarily qualitative; difficult to obtain precise thermodynamic data. Requires user expertise in texture identification.[18]
Sample Size Milligrams (mg).Micrograms (µg) on a slide.

Experimental Protocol: Polarized Light Microscopy (PLM)

  • Sample Preparation: Place a small amount of cholesteryl isopropyl carbonate on a clean microscope slide.

  • Cover Slip: Gently place a cover slip over the sample.

  • Heating Stage: Place the slide on a calibrated hot stage attached to the polarizing microscope.

  • Observation: Heat the sample slowly while observing it through crossed polarizers. The appearance of characteristic textures (e.g., focal conic for smectic, threaded for nematic, or oily streaks for cholesteric) as the temperature changes confirms the identity of the mesophases at the temperatures determined by DSC.[16][21]

An Integrated Analytical Workflow

For a complete and authoritative characterization of a liquid crystal, DSC and PLM should be used in tandem. This integrated approach leverages the quantitative power of DSC and the qualitative, descriptive power of PLM.

G cluster_0 DSC Analysis cluster_1 PLM Analysis DSC_Protocol Run DSC Scan (Heat-Cool-Heat) DSC_Data Obtain Thermogram: - Transition Temps (T) - Enthalpies (ΔH) DSC_Protocol->DSC_Data Analysis Correlate Data DSC_Data->Analysis PLM_Protocol Heat Sample on Microscope Hot Stage PLM_Data Observe Optical Textures at Transition Temps PLM_Protocol->PLM_Data PLM_Data->Analysis Conclusion Complete Phase Characterization: - Thermodynamic Properties - Mesophase Identification Analysis->Conclusion

Caption: Integrated workflow combining DSC and PLM for comprehensive analysis.

Conclusion

The analysis of cholesteryl isopropyl carbonate's phase transitions is a clear example of the power of modern thermal analysis. Differential Scanning Calorimetry provides the robust, quantitative data on transition temperatures and enthalpies necessary for understanding the material's energetic landscape. However, this guide emphasizes that for authoritative and complete characterization, DSC should not be used in isolation. When its quantitative data is integrated with the qualitative phase identification from Polarized Light Microscopy, a complete and trustworthy picture of the material's thermotropic behavior emerges. This integrated approach is the gold standard for researchers in materials science and pharmaceutical development, ensuring both accuracy and a deep mechanistic understanding of the system under investigation.

References

  • Evaluation of Thermal Transitions in Some Cholesteryl Esters of Saturated Aliphatic Acids. (2025).
  • The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (2022). Chemistry LibreTexts. [Link]

  • Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears. (2025). Biochemistry and Biophysics Reports. [Link]

  • An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. (n.d.). PMC. [Link]

  • Analysis of Liquid Crystal Phase Behavior and Morphology via Polarized Optical Microscopy in Standard and Surface Aligned Observation Cells. (n.d.). DataSpace. [Link]

  • Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears. (2025). PubMed. [Link]

  • Differential scanning calorimetry. (n.d.). Wikipedia. [Link]

  • Temperature-dependent molecular motions and phase behavior of cholesteryl ester analogues. (n.d.). PubMed. [Link]

  • Phase behavior and crystalline structures of cholesteryl ester mixtures: a C-13 MASNMR study. (n.d.). PubMed. [Link]

  • Phase Transitions in Binary Mixtures of Cholesteryl Esters. (n.d.). Scilit. [Link]

  • Polarimetric method for liquid crystal displays characterization in presence of phase fluctuations. (n.d.). Optica Publishing Group. [Link]

  • Liquid Crystal Transitions. (n.d.). NETZSCH Analyzing & Testing. [Link]

  • Liquid Crystal Thermography and Infrared Thermography Application in Heat Transfer Research on Flow Boiling in Minichannels. (n.d.). MDPI. [Link]

  • Thermal Analysis of Liquid Crystal Mixtures. (n.d.). iosrjen. [Link]

  • An Alternative Technique for the Interpretation of Temperature Measurements Using Thermochromic Liquid Crystals. (2025). ResearchGate. [Link]

  • DSC Analysis for Chemists. (n.d.). Scribd. [Link]

  • LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. (2023). arXiv. [Link]

  • LIQUID CRYSTAL PHASES. (n.d.). University of HAMBURG. [Link]

  • Various techniques have been used to characterize liquid crystals. (n.d.). [Source not provided].
  • Thermal Detection Techniques. (2021). Semitracks. [Link]

  • Preparation of Cholesteryl Ester Liquid Crystals. (n.d.). chymist.com. [Link]

  • PHYSICAL PROPERTIES OF CHOLESTERYL ESTERS. (n.d.). MRI Questions. [Link]

  • Preparing Liquid Crystals. (2016). YouTube. [Link]

  • Analysis of the physical state of cholesteryl esters in arterial-smooth-muscle-derived foam cells by differential scanning calorimetry. (n.d.). PMC. [Link]

  • Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes. (n.d.). [Source not provided].
  • DSC thermograms of pure DSPC bilayer and DSPC-cholesterol binary... (n.d.). ResearchGate. [Link]

  • Cholesteric compositions. (n.d.).
  • Cholesteric liquid crystal. (n.d.). Wikipedia. [Link]

  • Preparation of Cholesteryl Ester Liquid Crystals. (n.d.). MRSEC Education Group. [Link]

  • A comparative differential scanning calorimetry study of the effects of cholesterol and various oxysterols on the thermotropic phase behavior of dipalmitoylphosphatidylcholine bilayer membranes. (n.d.). PubMed. [Link]

  • Physical properties of cholesteryl esters. (n.d.). PubMed. [Link]

  • Interpreting DSC curves Part 1: Dynamic measurements. (n.d.). [Source not provided].
  • How to understand, Analyse and Interpret DSC (Differential scanning calorimetry) data. (2023). YouTube. [Link]

  • Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes. (n.d.). Technology Networks. [Link]

Sources

Comparative

Comparing enthalpy of transition for different cholesterol carbonate esters

Executive Summary & Technical Context Cholesterol carbonate esters represent a distinct class of liquid crystalline materials where the steroid nucleus is linked to an alkyl chain via a carbonate group (–O–CO–O–), rather...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Cholesterol carbonate esters represent a distinct class of liquid crystalline materials where the steroid nucleus is linked to an alkyl chain via a carbonate group (–O–CO–O–), rather than the carboxylate ester linkage (–CO–O–) found in standard cholesteryl esters.[1] This structural modification introduces a second oxygen atom adjacent to the carbonyl, significantly altering the dipole moment, molecular packing, and thermodynamic stability of the mesophases.

For drug development professionals, these materials are critical because their phase transition enthalpies (


) directly correlate with the energy required to release encapsulated payloads in liposomal or solid lipid nanoparticle (SLN) formulations.[2] The carbonate linkage often lowers the phase transition temperature (

) compared to equivalent esters, providing a unique tool for tuning release profiles near physiological temperatures.

Thermodynamic Principles of Phase Transitions

In cholesteric liquid crystals, phase transitions are first-order thermodynamic events characterized by a discontinuity in enthalpy.[3][4]

  • Crystal

    
     Liquid Crystal (Melting):  High enthalpy change (
    
    
    
    ).[2][3] Disruption of the 3D crystal lattice.
  • Liquid Crystal ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     Isotropic Liquid (Clearing):  Low enthalpy change (
    
    
    
    ).[2][3] Loss of orientational order (helical or layered).

The Enthalpy of Transition is governed by the intermolecular forces:

  • Van der Waals forces between the alkyl chains (increases with chain length).

  • Steric hindrance and rigidity of the steroid nucleus.

  • Dipolar interactions of the carbonate linkage.

Comparative Analysis: Enthalpy and Phase Behavior[1][5][6][7][8][9]

The following data synthesizes available thermodynamic values for key cholesterol carbonate esters. Note the distinct behavior of the unsaturated Oleyl derivative compared to the saturated Cetyl and Methyl derivatives.

Table 1: Thermodynamic Properties of Selected Cholesterol Carbonate Esters
CompoundAlkyl ChainTransition Typengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(°C)

(kcal/mol)
Structural Note
Cholesteryl Methyl Carbonate C1 (Saturated)Crystal

Isotropic
112N/AHigh crystallinity due to short chain packing.[2][3]
Cholesteryl Cetyl Carbonate C16 (Saturated)Crystal ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Smectic
8LowLong saturated chain stabilizes layered packing.[3]
Smectic

Isotropic
36LowClose to body temperature.[3]
Cholesteryl Oleyl Carbonate (COC) C18:1 (Unsaturated)Crystal

Cholesteric
~200.13cis-double bond disrupts packing, lowering

and

.[2][3]
Cholesteric ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Isotropic
360.11Used in thermochromic mixtures.[3]
Sodium Cholesteryl Carbonate Inorganic SaltCrystal

LC
142.84.55Ionic interactions create a very stable, high-energy lattice.[3]

Data compiled from calorimetric studies (DSC) and phase behavior reports [1, 2, 3].

Mechanistic Insight: The "Carbonate Effect"

Compared to standard cholesteryl esters (e.g., Cholesteryl Myristate, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 kcal/mol), carbonate esters often exhibit lower enthalpies of fusion . The carbonate linkage adds flexibility and alters the angle of the alkyl chain relative to the steroid plane, interfering with the efficient "herringbone" packing often seen in the crystal state of standard esters.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

To accurately measure these values, a rigorous DSC protocol is required. This protocol ensures the separation of thermal history effects from intrinsic material properties.

Required Equipment
  • Instrument: Heat-flux or Power-compensation DSC (e.g., TA Instruments Q-series or PerkinElmer DSC 8000).[2][3][4]

  • Atmosphere: Dry Nitrogen purge (50 mL/min) to prevent oxidative degradation of the carbonate linkage.

  • Reference: Empty Aluminum pan (hermetically sealed).

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 2–5 mg of the cholesterol carbonate ester into an aluminum pan.

    • Critical Step: Ensure the sample is in good thermal contact with the pan bottom. Hermetically seal to prevent sublimation.[3]

  • Thermal Erasure (Cycle 1):

    • Heat from 0°C to 120°C at 10°C/min.[3]

    • Purpose: Erases previous thermal history and solvent effects.[3]

    • Hold isothermally for 5 minutes.

  • Controlled Cooling (Crystallization):

    • Cool from 120°C to -20°C at 5°C/min.

    • Observation: Record the crystallization exotherm (

      
      ).[3] Slow cooling promotes stable polymorph formation.[3]
      
  • Measurement Scan (Cycle 2):

    • Heat from -20°C to 120°C at 2–5°C/min.[2][3][4]

    • Data Collection: Integrate the endothermic peaks to calculate

      
       (Area under curve normalized to mass).
      
Visualization: DSC Logic Flow

DSC_Protocol Start Sample Preparation (2-5mg, Sealed Pan) Heat1 Heat Cycle 1 (Thermal Erasure) Start->Heat1 Remove History Cool Controlled Cooling (5°C/min) Heat1->Cool Form Stable Crystal Heat2 Heat Cycle 2 (Measurement Scan) Cool->Heat2 Measure Transitions Analyze Data Analysis Integrate Peaks Heat2->Analyze Calculate ΔH

Caption: Standardized DSC workflow for determining enthalpy of transition in liquid crystals.

Structural-Property Relationships

The behavior of these esters is dictated by the balance between the rigid steroid core and the flexible tail.

Impact of Chain Length & Unsaturation[1][6][8]
  • Short Chains (Methyl/Ethyl): Dominated by the steroid ring rigidity.[3] High melting points, often no liquid crystal phase (direct melting to isotropic).[4]

  • Medium/Long Saturated Chains (Cetyl): Van der Waals forces between chains stabilize smectic (layered) phases.[2][3]

  • Unsaturated Chains (Oleyl): The cis-double bond at C9 acts as a "kink," preventing tight packing.[2][3][4] This results in:

    • Drastic reduction in Melting Temperature (

      
      ).[3]
      
    • Formation of Cholesteric (helical) phases at room temperature.

    • Significant reduction in

      
       due to lower lattice energy.[3]
      
Visualization: Structure-Phase Correlation[2][3][4]

Structure_Phase Carbonate Carbonate Linkage (-O-CO-O-) Tm Transition Temp (Tm) Carbonate->Tm Lowers vs Ester Chain Alkyl Chain Length DeltaH Enthalpy (ΔH) Chain->DeltaH Increases (VdW) Phase Phase Type (Smectic/Cholesteric) Chain->Phase Long = Smectic Unsat Unsaturation (Double Bonds) Unsat->Tm Strong Decrease Unsat->DeltaH Decreases (Disorder) Unsat->Phase Favors Cholesteric

Caption: Causal relationships between molecular structure and thermodynamic properties.

Application in Drug Delivery

The enthalpy data is not just theoretical; it dictates formulation stability.

  • Low ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (e.g., COC):  Indicates a "loose" crystal structure. Useful for thermo-responsive liposomes  where a small energy input (body heat) triggers a phase change and drug release.[2][3]
    
  • High ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (e.g., SCC):  Indicates a stable, high-energy barrier.[2][3] Useful for solid lipid nanoparticles (SLNs)  requiring long-term shelf stability.[2][3][4]
    

References

  • Thermotropic behavior of sodium cholesteryl carbonate. Journal of Materials Research. (2011). Analyzes the phase transitions and enthalpy of inorganic vs organic carbonate esters. Link

  • Phase transition of cholesteryl oleyl carbonate—cholesteryl nonanoate mixtures. Journal of the Chinese Institute of Engineers. (1990). Provides specific DSC data for COC and its mixtures. Link[2][3][4]

  • Physical properties of cholesteryl esters. Progress in Lipid Research. (1984). Comprehensive review of the structure-property relationships in cholesteryl derivatives. Link

  • Cholesteryl n-Alkyl Carbonates. Molecular Crystals and Liquid Crystals. (1973).[2][3] The foundational study establishing the homologous series trends. Link[2][3][4]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of Cholesterol Isopropyl Carbonate

Executive Summary & Immediate Action Cholesteryl Isopropyl Carbonate (CIC) (CAS: 17110-51-9) is generally classified as non-hazardous under GHS standards. However, in drug development and lipid nanoparticle (LNP) formula...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Cholesteryl Isopropyl Carbonate (CIC) (CAS: 17110-51-9) is generally classified as non-hazardous under GHS standards. However, in drug development and lipid nanoparticle (LNP) formulation, it is rarely handled in isolation.

The critical safety directive is not the toxicity of the solid itself, but the stability of its waste stream. Carbonate esters are susceptible to hydrolysis. Improper disposal into acidic or basic waste streams can trigger gas evolution (CO


), leading to waste container over-pressurization.

Core Disposal Directive:

  • Pure Solid: Dispose of as Non-Hazardous Chemical Waste (do not discard in general trash to maintain traceability).

  • In Solution: Segregate based on the solvent's hazard profile (Ignitable/Toxic).

  • Contraindication: NEVER mix with strong acids or bases in sealed waste containers.

Chemical Profile & Hazard Assessment

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), we must first validate the substance's physicochemical properties which dictate the disposal logic.

Table 1: Physicochemical Properties & Regulatory Status[1]
ParameterSpecificationRelevance to Disposal
Chemical Name Cholesteryl Isopropyl CarbonatePrimary Identifier
CAS Number 17110-51-9Required for Waste Manifest
Physical State Solid (White Powder)Low inhalation risk unless aerosolized
Melting Point 109°C – 113°CThermally stable under normal lab conditions
Solubility Insoluble in water; Soluble in organics (Chloroform, Ethanol)Dictates liquid waste segregation
Reactivity Hydrolyzes in presence of Acid/BaseRisk of CO

pressure buildup
RCRA Status Not Listed (P or U list)Classified as "Non-Hazardous" unless mixed
GHS Signal None (Not Classified)Low acute toxicity

Expert Insight: While the pure solid is benign, the carbonate linkage (


) is the weak point. In the presence of water and a catalyst (acid/base), it decomposes into Cholesterol, Isopropanol, and Carbon Dioxide.

Reaction:



Waste Stream Decision Matrix

The following workflow visualizes the decision-making process to ensure compliance and safety.

DisposalWorkflow Start Waste Material: Cholesteryl Isopropyl Carbonate StateCheck Physical State? Start->StateCheck SolidPath Pure Solid (Powder/Crystals) StateCheck->SolidPath Solid LiquidPath Dissolved in Solution (Reaction Mixture) StateCheck->LiquidPath Liquid SolidDisposal Pack in HDPE Jar Label: 'Non-Hazardous Chemical Waste' SolidPath->SolidDisposal SolventCheck Identify Solvent LiquidPath->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (e.g., Ethanol, Hexane) SolventCheck->NonHalogenated Flammable/Organic HaloWaste Dispose: Halogenated Waste (RCRA Codes: F001/F002) Halogenated->HaloWaste FlamWaste Dispose: Flammable Waste (RCRA Code: D001) NonHalogenated->FlamWaste

Figure 1: Decision tree for segregating CIC waste based on physical state and solvent carrier.

Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess)

Use this protocol for dry powder spills or expired shelf stock.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety glasses, and a standard lab coat. Respiratory protection is not required unless large dust clouds are generated.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.

  • Collection:

    • Scoop material into the container.[1][2][3]

    • Do not sweep into the general trash. Although legal in some jurisdictions, "unknown white powders" in trash cans cause alarm and violate Best Laboratory Practices (BLP).

  • Labeling:

    • Label as: "Non-Hazardous Chemical Waste - Solid" .

    • Constituents: "Cholesteryl Isopropyl Carbonate (100%)".

  • Hand-off: Cap tightly and transfer to your facility's Chemical Waste Accumulation Area.

Scenario B: Disposal of Solutions (Reaction Mixtures)

Use this protocol for LNP formulation waste or mother liquors.

  • Segregation: Determine the primary solvent.

    • If Chloroform/DCM: Use the Halogenated waste stream.

    • If Ethanol/Hexane: Use the Flammable/Organic waste stream.

  • pH Check (CRITICAL):

    • Before adding CIC solutions to a central waste carboy, check the pH of the waste container.

    • Warning: If the waste container is highly acidic (pH < 4) or basic (pH > 10), do not add CIC . The hydrolysis will generate CO

      
       gas.
      
    • Corrective Action: Neutralize the CIC solution or use a separate waste container labeled "Carbonate Esters - Potential Gas Evolution."

  • Venting: Ensure the waste cap is not torqued down immediately if you suspect recent hydrolysis; use a vented cap if available.

Emergency Contingencies

Accidental Spills
  • Solid Spill:

    • Dampen a paper towel with water (to prevent dust) and wipe up.

    • Place waste in a sealed bag.[4][5]

    • Clean surface with soap and water.[2][3]

  • Liquid Spill:

    • Absorb with vermiculite or standard spill pads.

    • Dispose of absorbent material as Hazardous Waste (due to the solvent, not the CIC).

First Aid
  • Inhalation: Move to fresh air. CIC dust is a mechanical irritant.

  • Skin/Eye Contact: Rinse with water for 15 minutes.[2][3] CIC is hydrophobic and may require soap to remove from skin.

Regulatory Compliance & References

Compliance Statement: This protocol aligns with 40 CFR 261 (RCRA) identification of hazardous waste. CIC itself does not trigger a P-list or U-list classification. However, waste generators are responsible for determining if the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity (TCLP).

References:

  • PubChem. (n.d.). Cholesteryl isopropyl carbonate (Compound).[6] National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Cholesterol Isopropyl Carbonate

Operational Safety Guide: Cholesterol Isopropyl Carbonate CAS: 78916-25-3 (Verified) | Synonyms: Isopropyl Carbonic Acid Cholesterol Ester; Cholesteryl Isopropyl Carbonate Physical State: White to off-white crystalline p...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Cholesterol Isopropyl Carbonate

CAS: 78916-25-3 (Verified) | Synonyms: Isopropyl Carbonic Acid Cholesterol Ester; Cholesteryl Isopropyl Carbonate Physical State: White to off-white crystalline powder Primary Hazard Class: Irritant (Skin/Eye), Potential Sensitizer

Part 1: The Risk Assessment (The "Why")

As a Senior Application Scientist, I must clarify a critical misconception: toxicity is not the only driver of PPE selection; lipophilicity is.

Cholesterol Isopropyl Carbonate (CIC) is a highly lipophilic carbonate ester. While its acute toxicity (LD50) is generally low compared to heavy metals, its chemical structure allows it to interact readily with the lipid bilayer of human skin.

  • The Mechanism of Risk: The isopropyl carbonate moiety increases the molecule's polarity slightly compared to pure cholesterol, but it remains predominantly hydrophobic. This allows it to "hide" in dermal lipids, potentially leading to contact dermatitis or acting as a vehicle for other contaminants.

  • The Solvent Multiplier: You will rarely handle CIC in isolation. It is typically dissolved in halogenated solvents (Dichloromethane, Chloroform) or non-polar solvents (Hexane, Toluene). In solution, the solvent dictates the PPE, not the solute. The solvent destroys the skin barrier, dragging the CIC into the bloodstream.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not use a "one-size-fits-all" approach. Your PPE must adapt to the state of matter.

Dermal Protection (Gloves)

Standard Nitrile gloves are insufficient for solvated CIC workflows involving halogenated solvents.

Experimental StateRecommended MaterialThicknessBreakthrough TimeProtocol
Dry Solid (Weighing) Nitrile 4-5 mil>480 minStandard single-gloving. Change if punctured.
Solution (Hexane/Toluene) Nitrile (High Grade) >6 mil>240 minDouble-gloving recommended. Inspect for swelling.
Solution (DCM/Chloroform) PVA (Polyvinyl Alcohol) or Viton N/A>480 minCRITICAL: Standard nitrile degrades in <2 mins in DCM. If PVA is unavailable, use Silver Shield® laminates under outer nitrile gloves.
Ocular & Respiratory Protection
  • Eyes: Safety glasses with side shields are the minimum. If handling fine powder outside a hood (not recommended), use unvented chemical goggles to prevent dust migration into the lacrimal duct.

  • Respiratory:

    • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (Spill/Dust): N95 Particulate Respirator (for solid spills) or Half-mask with Organic Vapor cartridges (for solvent spills).

Part 3: Decision Logic for PPE Selection

Use this workflow to determine your required protection level before starting any experiment.

PPE_Decision_Tree start START: Define Experimental State state_check Is CIC in Solid or Liquid Form? start->state_check solid Solid (Powder) state_check->solid liquid Liquid (Solution) state_check->liquid solid_ppe PPE: Standard Nitrile + Safety Glasses Control: Static Dissipative Weighing solid->solid_ppe solvent_check Identify Solvent Vehicle liquid->solvent_check halogenated Halogenated (DCM, Chloroform) solvent_check->halogenated non_polar Non-Polar (Hexane, Toluene) solvent_check->non_polar ppe_halo CRITICAL PPE: Laminate (Silver Shield) or PVA Gloves + Fume Hood Mandatory halogenated->ppe_halo ppe_non PPE: Double Nitrile (6 mil) Change every 30 mins non_polar->ppe_non

Figure 1: PPE Selection Logic based on physical state and solvent vehicle. Note the escalation for halogenated solvents.

Part 4: Operational Protocols

Workflow A: Weighing & Transfer (Solid State)

Risk: Static charge causes powder scattering (inhalation/eye hazard).

  • Engineering Control: Place the analytical balance inside a filtered enclosure or fume hood.

  • Static Mitigation: Use an anti-static gun or ionizer bar on the spatula and weigh boat before touching the CIC powder. Cholesterol derivatives are prone to static cling.

  • Transfer: Do not dump. Use a "tap-and-slide" motion to prevent aerosolization.

Workflow B: Solubilization (The Danger Zone)

Risk: Splash potential + Solvent permeation.

  • Setup: Clamp the receiving vessel (round bottom flask) securely. Do not hold it by hand.

  • Solvent Addition: Add solvent slowly down the side of the vessel to minimize "puffing" of the light powder.

  • Glove Discipline: If you are using DCM, assume your outer nitrile glove is compromised the moment a drop hits it. Change gloves immediately upon splash contact. [1]

Workflow C: Spill Cleanup & Disposal

Do not use water. CIC is hydrophobic; water will just spread the contamination.

Spill_Response assess 1. Assess Spill (Solid vs. Liquid) solid_spill Solid Spill assess->solid_spill liquid_spill Liquid Spill assess->liquid_spill clean_solid Use HEPA Vacuum or Wet Wipe (Ethanol) solid_spill->clean_solid clean_liquid Cover with Absorbent Pads (Polypropylene) liquid_spill->clean_liquid solvent_wash Wipe Surface with Acetone/Ethanol clean_solid->solvent_wash clean_liquid->solvent_wash disposal Dispose as Solid Chemical Waste (Tag: Cholesterol Ester + Solvent) solvent_wash->disposal

Figure 2: Spill remediation workflow emphasizing solubility logic.

Disposal Protocol:

  • Solid Waste: Collect in a dedicated solid waste container labeled "Organic Solids - Non-Hazardous" (unless mixed with hazardous reagents).

  • Liquid Waste: Segregate based on the solvent (Halogenated vs. Non-Halogenated). Never pour CIC solutions down the drain; they will precipitate in the P-trap and cause clogs.

References

  • PubChem. (n.d.). Cholesterol Isopropyl Carbonate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Kimberly-Clark Professional. (2024). Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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